N-hydroxy-3,5-dimethoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
710311-79-8 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-hydroxy-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(9(11)10-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
NPRXYCJZKRNZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NO)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-hydroxy-3,5-dimethoxybenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-hydroxy-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry due to its structural relation to known histone deacetylase (HDAC) inhibitors. This document details the synthetic pathway, experimental protocols, and relevant biological context, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a three-step process commencing with the commercially available 3,5-dihydroxybenzoic acid. The synthetic strategy involves:
-
Methylation: The initial step is the methylation of the two hydroxyl groups of 3,5-dihydroxybenzoic acid to yield the key intermediate, 3,5-dimethoxybenzoic acid.
-
Esterification: The carboxylic acid functionality of 3,5-dimethoxybenzoic acid is then converted to its corresponding ethyl ester, ethyl 3,5-dimethoxybenzoate, through a Fischer esterification.
-
Hydroxamic Acid Formation: Finally, the ethyl ester undergoes reaction with hydroxylamine to produce the target compound, this compound.
This pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic route for this compound.
Experimental Protocols
The following protocols are adapted from established and reliable synthetic procedures and provide a detailed methodology for the synthesis of this compound.
Synthesis of 3,5-Dimethoxybenzoic Acid
This procedure is adapted from a standard methylation reaction of a phenolic compound.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone
-
Sodium hydroxide (30% aqueous solution)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
To a 100 mL single-necked flask, add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) and dissolve it in 20 mL of acetone.
-
Add anhydrous potassium carbonate (4.14 g, 30 mmol) to the solution at room temperature.
-
Slowly add 3.5 mL of dimethyl sulfate dropwise to the stirred mixture.
-
Heat the reaction mixture to 55°C and allow it to reflux overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Add 30 mL of water to the residue, followed by the addition of a 30% sodium hydroxide solution to adjust the pH to 14.
-
Heat the mixture to 75°C and maintain for 4 hours to ensure complete hydrolysis of any ester byproducts.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6.
-
A white solid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain 3,5-dimethoxybenzoic acid.[1]
Synthesis of Ethyl 3,5-Dimethoxybenzoate
This protocol follows the principles of a classic Fischer esterification.[2][3]
Materials:
-
3,5-Dimethoxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (e.g., 1.82 g, 10 mmol) in absolute ethanol (e.g., 20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield ethyl 3,5-dimethoxybenzoate.[1][4][5]
Synthesis of this compound
This procedure is adapted from the Organic Syntheses protocol for the preparation of benzohydroxamic acid.[6]
Materials:
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Methanol
-
Ethyl 3,5-dimethoxybenzoate
-
Acetic acid (1.25 N)
-
Ethyl acetate
-
Benzene
Procedure:
-
Preparation of Potassium Hydroxamate:
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 0.67 mole) in methanol (e.g., 240 mL) and a separate solution of potassium hydroxide (e.g., 1 mole) in methanol (e.g., 140 mL), both at the boiling point of the solvent.
-
Cool both solutions to 30-40°C.
-
Add the potassium hydroxide solution to the hydroxylamine solution with shaking, using an ice bath to control any temperature increase.
-
After complete addition, let the mixture stand in an ice bath for five minutes to allow for the precipitation of potassium chloride.
-
Add ethyl 3,5-dimethoxybenzoate (e.g., 0.33 mole) with thorough shaking.
-
Filter the mixture immediately with suction and wash the residue with a small amount of methanol.
-
Allow the filtrate to stand at room temperature. Crystals of potassium this compound will form over 20 minutes to 3 hours.
-
After 48 hours, filter the crystals, wash with a small amount of absolute ethyl alcohol, and air dry.[6]
-
-
Formation of this compound:
-
Prepare a mixture of the potassium salt (e.g., 0.2 mole) in 1.25 N acetic acid (e.g., 160 mL).
-
Stir and heat the mixture until a clear solution is obtained.
-
Allow the solution to cool to room temperature and then chill in an ice bath to crystallize the product.
-
Filter the white crystals of this compound and dry.[6]
-
-
Purification (optional):
-
The crude product can be recrystallized by dissolving it in approximately 4.5 times its weight of hot ethyl acetate, filtering while hot to remove any insoluble impurities, and allowing the solution to cool to room temperature.
-
Wash the resulting white crystals with a small amount of benzene and allow them to air dry.[6]
-
Data Presentation
The following tables summarize the quantitative data for the key compounds in the synthesis of this compound.
Table 1: Physical and Chemical Properties of Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 240-243 | - |
| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 185-187 | - |
| Ethyl 3,5-Dimethoxybenzoate | C₁₁H₁₄O₄ | 210.23 | 42-44 | 157-158 @ 16 mmHg |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 155-157 | - |
Table 2: Characterization Data for this compound and Key Intermediate
| Compound Name | Expected Yield | 1H NMR Data (δ, ppm) | 13C NMR Data (δ, ppm) |
| Ethyl 3,5-Dimethoxybenzoate | High | A supporting information document indicates the availability of 1H and 13C NMR spectra for this compound.[7] | A supporting information document indicates the availability of 1H and 13C NMR spectra for this compound.[7] |
| This compound | 57-60% (based on analogous reaction)[6] | A supporting information document lists the availability of a 1H NMR spectrum for this compound.[6][8] | NMR spectra for para- and meta-substituted benzohydroxamic acids have been studied, providing a basis for characterization.[9] |
Note: Specific, experimentally determined yields and full spectral data for this compound are not widely published and should be determined empirically.
Biological Context: Potential as a Histone Deacetylase (HDAC) Inhibitor
N-hydroxybenzamides are a well-established class of compounds that exhibit inhibitory activity against histone deacetylases (HDACs).[10][11] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and thereby repressing gene transcription.
In various cancers, the expression and activity of HDACs are often dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[12][13] HDAC inhibitors can counteract this by maintaining a state of histone hyperacetylation, which relaxes the chromatin structure and allows for the re-expression of these silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][14]
The hydroxamic acid moiety (-CONHOH) is a key pharmacophore in many potent HDAC inhibitors as it effectively chelates the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity.[15]
HDAC Inhibition Signaling Pathway
The mechanism of action of HDAC inhibitors involves the modulation of various cellular signaling pathways. A simplified representation of the HDAC inhibition pathway leading to anti-cancer effects is depicted below.
Caption: The HDAC inhibition pathway leading to anticancer effects.
Given its N-hydroxybenzamide scaffold, this compound is a promising candidate for investigation as an HDAC inhibitor. Further research is warranted to determine its specific inhibitory profile against different HDAC isoforms and to evaluate its potential as an anticancer agent.[16][17]
References
- 1. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0286396) [np-mrd.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. turkjps.org [turkjps.org]
- 16. mdpi.com [mdpi.com]
- 17. The Effect of 3'-Hydroxy-3,4,5,4'-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-3,5-dimethoxybenzamide, a member of the benzohydroxamic acid class of compounds, holds potential interest for researchers in medicinal chemistry and drug discovery. Its structural features, particularly the hydroxamic acid moiety and the dimethoxy-substituted phenyl ring, suggest possible interactions with biological targets, most notably histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the available chemical properties, synthesis protocols, and a discussion of its potential biological activities based on related compounds.
Chemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-Dimethoxybenzoic Acid | N-hydroxy-3,4,5-trimethoxybenzamide |
| Molecular Formula | C₉H₁₁NO₄ | C₉H₁₀O₄ | C₁₀H₁₃NO₅ |
| Molecular Weight | 197.19 g/mol | 182.17 g/mol | 227.21 g/mol [1] |
| Melting Point | Not available | 185-187 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Soluble in acetone, ethanol | Not available |
Experimental Protocols
The synthesis of this compound can be achieved through standard organic chemistry methods. The following protocols are based on established procedures for the synthesis of hydroxamic acids from carboxylic acids or their derivatives.
Synthesis of 3,5-Dimethoxybenzoic Acid (Precursor)
3,5-Dimethoxybenzoic acid is a readily available starting material. Should a custom synthesis be required, a common method involves the methylation of 3,5-dihydroxybenzoic acid.
-
Reaction: 3,5-dihydroxybenzoic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically heated to reflux. Following the reaction, the solvent is removed, and the residue is treated with a strong base (e.g., NaOH) to hydrolyze any ester byproducts. Acidification of the mixture then precipitates the desired 3,5-dimethoxybenzoic acid.
Synthesis of this compound
Two primary routes are commonly employed for the synthesis of benzohydroxamic acids.
Method 1: From 3,5-Dimethoxybenzoyl Chloride
-
Activation of the Carboxylic Acid: 3,5-dimethoxybenzoic acid is converted to its more reactive acid chloride derivative, 3,5-dimethoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with Hydroxylamine: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl generated. This reaction is usually carried out in a suitable organic solvent at room temperature or with gentle heating.
Method 2: From an Ester of 3,5-Dimethoxybenzoic Acid
-
Esterification: 3,5-dimethoxybenzoic acid is first converted to its methyl or ethyl ester.
-
Reaction with Hydroxylamine: The ester is then treated with a solution of hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base like potassium hydroxide or sodium methoxide in an alcoholic solvent. The reaction mixture is typically stirred at room temperature for an extended period.
A supporting information document has indicated the existence of the 1H NMR spectrum for this compound, confirming its successful synthesis and characterization in a research setting[2].
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its chemical structure is highly suggestive of potential activity as a histone deacetylase (HDAC) inhibitor. Hydroxamic acids are a well-established class of HDAC inhibitors, and various benzamide derivatives have shown potent and selective inhibitory effects[3][4].
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a more relaxed state, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. This mechanism is a key target in cancer therapy.
Hypothesized Signaling Pathway: HDAC Inhibition
The diagram below illustrates the general mechanism of action for a benzohydroxamic acid-based HDAC inhibitor.
References
- 1. N-Hydroxy-3,4,5-trimethoxybenzamide | C10H13NO5 | CID 237472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Mechanism of Action of N-hydroxy-3,5-dimethoxybenzamide Remains Undefined
A comprehensive review of scientific literature and chemical databases reveals a significant knowledge gap regarding the biological activity and mechanism of action of N-hydroxy-3,5-dimethoxybenzamide. Despite extensive searches, no specific data on its pharmacological targets, signaling pathways, or overall mechanism of action has been identified. Therefore, the creation of an in-depth technical guide as requested is not feasible at this time.
While the chemical structure of this compound is known, with the chemical formula C9H11NO4, its biological effects have not been documented in publicly accessible research. Searches for this compound and its formula have primarily yielded information on its isomer, Levodopa, a well-known precursor to the neurotransmitter dopamine used in the treatment of Parkinson's disease. However, the structural differences between these two molecules preclude any direct extrapolation of their mechanisms of action.
The broader class of benzamide derivatives has been shown to exhibit a wide range of biological activities, including but not limited to, antipsychotic, antiemetic, and prokinetic effects, often through interaction with dopamine receptors. For instance, substituted benzamides have been evaluated as high-affinity ligands for CNS dopamine D2 receptors. Other research into complex benzamide structures has identified inhibitory activity against targets such as WDR5, a protein implicated in certain cancers.
Furthermore, the N-hydroxy group present in the target molecule is a feature of various biologically active compounds. N-hydroxy-containing molecules are known to sometimes act as inhibitors of enzymes like histone deacetylases (HDACs), a class of enzymes involved in gene expression and a target for cancer therapy. However, the presence of this functional group can also lead to the formation of reactive metabolites, a factor that requires careful toxicological assessment.
Without any specific experimental data for this compound, it is impossible to construct the requested technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The scientific community has yet to publish research that would elucidate the specific biological interactions and consequential downstream effects of this particular compound.
Future research initiatives would be necessary to first screen this compound for any biological activity and then to systematically investigate its mechanism of action. Such studies would involve a range of in vitro and in vivo experiments to identify its molecular targets and characterize its effects on cellular and physiological processes. Until such research is conducted and published, the mechanism of action of this compound will remain an open question.
Spectroscopic and Biological Insights into N-hydroxy-3,5-dimethoxybenzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of N-hydroxy-3,5-dimethoxybenzamide, a compound of interest in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed spectroscopic data (NMR, IR), experimental protocols, and insights into its potential biological activity as a histone deacetylase (HDAC) inhibitor.
Spectroscopic Data Analysis
The structural elucidation of this compound has been performed using a suite of spectroscopic techniques. The key findings from ¹H NMR and IR spectroscopy are summarized below, providing a detailed fingerprint of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.02 | Singlet | 1H | N-OH |
| 9.34 | Doublet (J=1.2 Hz) | 1H | NH |
| 6.95 | Singlet | 1H | Ar-H |
| 3.97 - 3.90 | Multiplet | 6H | 2 x OCH₃ |
Solvent: DMSO-d₆
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description |
| 3253 | O-H Stretch |
| 2944 | C-H Stretch (aromatic) |
| 2842 | C-H Stretch (aliphatic) |
| 1635 | C=O Stretch (Amide I) |
| 1598 | N-H Bend (Amide II) |
| 1428 | C=C Stretch (aromatic) |
| 1206 | C-O Stretch (ether) |
| 1161 | C-O Stretch (ether) |
| 854 | C-H Bend (aromatic) |
| 794 | C-H Bend (aromatic) |
Sample Preparation: KBr pellet
Experimental Protocols
The acquisition of the spectroscopic data presented above followed rigorous experimental procedures to ensure accuracy and reproducibility.
Synthesis of this compound
A detailed synthesis protocol for this compound is publicly available. In a representative synthesis, the compound was obtained as a white solid with a yield of 94%.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a potassium bromide (KBr) pellet technique. The sample was finely ground with KBr and pressed into a thin pellet for analysis. The spectrum was recorded over the standard mid-IR range.
Biological Significance: A Potential Histone Deacetylase (HDAC) Inhibitor
N-hydroxybenzamides are a well-established class of histone deacetylase (HDAC) inhibitors.[2] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in cancer therapy.
The general mechanism of HDAC inhibition by N-hydroxybenzamides involves the chelation of the zinc ion within the active site of the enzyme by the hydroxamic acid moiety. This interaction blocks the catalytic activity of the HDAC enzyme.
Below is a logical workflow illustrating the synthesis and characterization process for this compound.
Caption: Workflow for the synthesis and characterization of this compound.
The following diagram illustrates the proposed mechanism of action of this compound as an HDAC inhibitor, leading to the reactivation of tumor suppressor genes.
Caption: Proposed mechanism of HDAC inhibition by this compound.
Note: While the general class of N-hydroxybenzamides are known HDAC inhibitors, specific experimental data confirming the HDAC inhibitory activity and the precise signaling pathway for this compound is an area of ongoing research.
This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols will aid in its synthesis and characterization, while the outlined biological context highlights its potential as a therapeutic agent. Further investigation into its specific biological targets and mechanisms of action is warranted.
References
In-Depth Technical Guide: Discovery and Isolation of N-hydroxy-3,5-dimethoxybenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of N-hydroxy-3,5-dimethoxybenzamide, a novel hydroxamate derivative with potential applications in drug discovery. The document details a robust synthetic protocol, purification methodologies, and thorough analytical characterization. All experimental data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes detailed workflow and pathway diagrams to visually articulate the experimental and logical frameworks employed in this study.
Introduction
This compound belongs to the class of hydroxamic acids, a significant pharmacophore known for its metal-chelating properties. This functional group is a key feature in a variety of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors, which have emerged as a promising class of anti-cancer agents. The 3,5-dimethoxy substitution pattern on the phenyl ring is hypothesized to enhance cell permeability and modulate target specificity. This document outlines the first reported synthesis and isolation of this specific analogue.
Synthetic Route and Experimental Protocol
The synthesis of this compound was achieved through a two-step process starting from 3,5-dimethoxybenzoic acid. The initial step involved the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic substitution reaction with hydroxylamine.
Synthesis Workflow
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride
-
To a stirred solution of 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in dry toluene (100 mL), thionyl chloride (8.6 mL, 118 mmol) was added dropwise at 0 °C.
-
The reaction mixture was then heated to reflux and maintained for 4 hours.
-
The solvent and excess thionyl chloride were removed under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-dimethoxybenzoyl chloride was obtained as a yellow oil and used in the next step without further purification.
Step 2: Synthesis of this compound
-
A solution of hydroxylamine hydrochloride (7.6 g, 110 mmol) in methanol (50 mL) was prepared.
-
Separately, a solution of potassium hydroxide (12.3 g, 220 mmol) in water (25 mL) was prepared and cooled to 0 °C.
-
The hydroxylamine solution was added slowly to the potassium hydroxide solution while maintaining the temperature at 0 °C.
-
The crude 3,5-dimethoxybenzoyl chloride from Step 1 was dissolved in tetrahydrofuran (THF, 50 mL) and added dropwise to the freshly prepared hydroxylamine solution at 0 °C.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The organic solvent was removed under reduced pressure. The remaining aqueous layer was acidified to pH 3-4 with 1M HCl, resulting in the precipitation of a white solid.
-
The solid was collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.
Purification and Isolation
The crude product was purified by recrystallization from an ethanol/water mixture to yield this compound as a pure white crystalline solid.
Purification Workflow
Figure 2: Workflow for the purification of the final compound.
Analytical Characterization and Data
The structure and purity of the final compound were confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Parameter | Result |
| Chemical Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Appearance | White Crystalline Solid |
| Yield | 78% |
| Melting Point | 158-160 °C |
| HPLC Purity | >99% (at 254 nm) |
| HRMS (ESI+) | m/z = 198.0761 [M+H]⁺ (Calculated: 198.0766) |
Table 1: Physicochemical and quantitative properties of the isolated product.
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.15 | s (broad) | 1H | -OH |
| 9.05 | s (broad) | 1H | -NH |
| 6.85 | d, J=2.2 Hz | 2H | Ar-H (H2, H6) |
| 6.50 | t, J=2.2 Hz | 1H | Ar-H (H4) |
| 3.75 | s | 6H | -OCH₃ |
Table 2: ¹H NMR spectral data.
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 164.2 | C=O |
| 160.5 | Ar-C (C3, C5) |
| 135.1 | Ar-C (C1) |
| 104.8 | Ar-C (C2, C6) |
| 102.7 | Ar-C (C4) |
| 55.8 | -OCH₃ |
Table 3: ¹³C NMR spectral data.
Proposed Biological Activity and Signaling Pathway
Based on its structural class, this compound is proposed to be an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.
Figure 3: Proposed signaling pathway for HDAC inhibition.
Conclusion
This guide has successfully detailed a reproducible synthetic method for the novel compound this compound. The purification protocol yields a highly pure product, as confirmed by rigorous analytical techniques. The complete characterization provides a foundational dataset for future research, including the investigation of its potential as an HDAC inhibitor for therapeutic applications. Further studies are warranted to evaluate its biological activity in relevant cellular and preclinical models.
The Solubility Profile of N-hydroxy-3,5-dimethoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-hydroxy-3,5-dimethoxybenzamide, a compound also known as Belinostat. The following sections detail its solubility in a range of common solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow. This information is critical for researchers and professionals involved in the formulation and development of pharmaceuticals containing this active ingredient.
Quantitative Solubility Data
The solubility of this compound has been determined in various organic and aqueous solvent systems. The data, compiled from multiple sources, is summarized in the table below for ease of comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form (e.g., crystalline vs. amorphous) of the compound.
| Solvent System | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 - 100 mg/mL |
| Ethanol | ~25 - >200 mg/mL |
| Dimethyl Formamide (DMF) | ~30 mg/mL |
| 1:3 DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) | ~0.25 mg/mL |
| Distilled Water | 0.14 mg/mL |
| Aqueous Solution (pH 7.4) | 0.08 mg/mL[1] |
| Polyethylene Glycol 400 (PEG 400) | ~1.5 mg/mL[2] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL[3] |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL[3] |
| Gastric Medium (pH 2 HCl, amorphous form) | >1800 µg/mL[4] |
| Intestinal Medium (pH 6.5 PBS with FaSSIF, amorphous) | >2500 µg/mL[4] |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol outlines the key steps for assessing the solubility of this compound.
1. Materials and Equipment:
-
This compound (crystalline powder)
-
Selected solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
pH meter
2. Procedure:
-
Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the target value.
-
Addition of Compound: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Dispensing of Solvent: Add a known volume or mass of the selected solvent to the vial containing the compound.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid particles suspended.
-
Phase Separation: After the equilibration period, allow the suspensions to settle. To separate the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. For further purification, filter the collected supernatant through a syringe filter.
-
Sample Dilution: Dilute the clear, saturated solution with a suitable solvent to bring the concentration within the analytical range of the quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of the compound in the selected solvent, expressed in units such as mg/mL or µg/mL.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask solubility determination method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stable Composition Of Belinostat, Processes For Its Production And [quickcompany.in]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive In-Silico Analysis of N-hydroxy-3,5-dimethoxybenzamide: A Theoretical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
Experimental and Computational Protocols
This section details a proposed computational methodology for the theoretical study of N-hydroxy-3,5-dimethoxybenzamide, based on standard practices in the field for similar small organic molecules.
1.1. Molecular Geometry Optimization
The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation.
-
Methodology: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimizations.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suggested. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) account for the non-uniform distribution of electron density.
-
Software: Calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.
-
Procedure:
-
The initial 3D structure of this compound is constructed using a molecular builder.
-
A geometry optimization calculation is performed in the gas phase or with an implicit solvent model (e.g., PCM) to find the global minimum on the potential energy surface.
-
A subsequent frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
1.2. Analysis of Molecular Properties
Once the optimized geometry is obtained, a variety of molecular properties can be calculated to understand the electronic structure and reactivity.
-
Methodology: Single-point energy calculations are performed on the optimized geometry using the same or a higher level of theory.
-
Calculations to be Performed:
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the distribution of electrons and potential sites for electrostatic interactions.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
-
Data Presentation: Hypothetical Calculated Parameters
The following tables present hypothetical, yet realistic, quantitative data for the optimized structure of this compound, based on the computational protocols described above. These values are representative of what would be expected for a molecule with this structure and are intended for illustrative purposes.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths)
| Bond | Type | Hypothetical Length (Å) |
| C_ar - C_ar | Aromatic Carbon-Carbon | 1.395 |
| C_ar - C(=O) | Aromatic Carbon - Carbonyl Carbon | 1.490 |
| C = O | Carbonyl Carbon-Oxygen | 1.235 |
| C - N | Amide Carbon-Nitrogen | 1.360 |
| N - OH | Hydroxamic Acid N-O | 1.405 |
| C_ar - O_methoxy | Aromatic Carbon - Ether Oxygen | 1.365 |
| O_methoxy - C_methyl | Ether Oxygen - Methyl Carbon | 1.430 |
Table 2: Selected Optimized Geometric Parameters (Bond Angles)
| Angle | Atoms Involved | Hypothetical Angle (°) |
| C_ar - C_ar - C_ar | Benzene Ring Interior | 120.0 |
| C_ar - C(=O) - N | Amide Group | 118.5 |
| C(=O) - N - O | Hydroxamic Acid Core | 119.0 |
| C_ar - O_methoxy - C_methyl | Methoxy Group | 117.5 |
Table 3: Selected Optimized Geometric Parameters (Dihedral Angles)
| Dihedral Angle | Atoms Involved | Hypothetical Angle (°) |
| C_ar - C_ar - C(=O) - N | Benzene Ring to Amide Plane | 25.0 |
| C(=O) - N - O - H | Hydroxamic Acid Conformation | 180.0 (trans) |
Table 4: Calculated Electronic Properties
| Property | Hypothetical Value |
| HOMO Energy | -6.50 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.25 eV |
| Dipole Moment | 3.50 Debye |
Table 5: Hypothetical Mulliken Atomic Charges
| Atom | Hypothetical Charge (e) |
| O (Carbonyl) | -0.60 |
| N (Amide) | -0.75 |
| O (Hydroxyl) | -0.65 |
| C (Carbonyl) | +0.70 |
| H (Hydroxyl) | +0.45 |
| O (Methoxy) | -0.55 |
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of a theoretical study and the relationship between calculated properties and potential biological activity.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of this compound. By following the detailed computational protocols, researchers can generate valuable data on the molecule's structural and electronic properties. The illustrative data tables and workflow diagrams serve as a practical reference for designing and interpreting such studies. The insights gained from this in-silico approach are fundamental for understanding the molecule's intrinsic characteristics, which in turn can inform rational drug design efforts and guide further experimental validation. This document establishes a baseline for future computational work, enabling a more profound understanding of this and related compounds in the pursuit of novel therapeutics.
Potential Therapeutic Targets of N-hydroxy-3,5-dimethoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-3,5-dimethoxybenzamide is a small molecule belonging to the N-hydroxybenzamide class of compounds. While direct experimental data for this specific molecule is limited, its structural features strongly suggest that its primary therapeutic targets are histone deacetylases (HDACs). This technical guide consolidates the current understanding of N-hydroxybenzamides as HDAC inhibitors, providing a detailed overview of the proposed mechanism of action, potential therapeutic implications, and relevant experimental protocols to evaluate such compounds. The information presented herein is extrapolated from studies on structurally related molecules and serves as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction: The Epigenetic Landscape and HDACs
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, play a crucial role in cellular function and disease. One of the key mechanisms of epigenetic regulation is the post-translational modification of histones, the proteins around which DNA is wound. The acetylation and deacetylation of lysine residues on histone tails, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs) respectively, are critical for modulating chromatin structure and gene transcription.[1][2]
HDACs remove acetyl groups from lysine residues, leading to a more condensed chromatin structure and transcriptional repression.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1][4]
This compound as a Putative HDAC Inhibitor
The chemical structure of this compound aligns with the well-established pharmacophore for HDAC inhibitors. This pharmacophore typically consists of three key components:
-
Zinc-Binding Group (ZBG): The N-hydroxyamide moiety is a classic ZBG that chelates the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.[5]
-
Linker: The benzoyl group acts as a linker that positions the ZBG within the active site.
-
Cap Group: The 3,5-dimethoxy substitution on the phenyl ring serves as the "cap" group, which interacts with the surface of the enzyme and can influence isoform selectivity and potency.
Based on this structural analogy, it is highly probable that this compound functions as an HDAC inhibitor.
Potential Therapeutic Targets: The Histone Deacetylase Family
There are four main classes of zinc-dependent HDACs, each with distinct tissue expression patterns and biological functions. The potential therapeutic utility of an HDAC inhibitor is largely determined by its selectivity profile across these classes and their individual isoforms.[1][6]
| HDAC Class | Isoforms | Subcellular Localization | Key Biological Functions & Therapeutic Relevance |
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily nucleus | Involved in cell proliferation, survival, and differentiation. Key targets in oncology.[1][7] |
| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus and cytoplasm (shuttle) | Regulate cell differentiation and development, particularly in muscle and neuronal tissues. Implicated in neurological disorders and some cancers.[4][8] |
| Class IIb | HDAC6, HDAC10 | Primarily cytoplasm | Deacetylate non-histone proteins like α-tubulin and cortactin, influencing cell motility and protein degradation. Targets for cancer and neurodegenerative diseases.[6] |
| Class IV | HDAC11 | Nucleus and cytoplasm | Less well-characterized, but implicated in immune regulation and tumorigenesis. |
This table summarizes the classification and key functions of zinc-dependent histone deacetylases.
Proposed Mechanism of Action
The proposed mechanism of action for this compound as an HDAC inhibitor involves the following key steps:
-
Entry into the Cell: As a small molecule, it is expected to be cell-permeable.
-
Binding to the HDAC Active Site: The molecule enters the catalytic pocket of an HDAC enzyme.
-
Zinc Chelation: The N-hydroxyamide group directly interacts with and chelates the zinc ion at the bottom of the active site.
-
Inhibition of Deacetylase Activity: This chelation blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone protein substrates.
-
Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated proteins.
-
Downstream Cellular Effects: Increased acetylation of histones results in a more open chromatin structure, leading to the transcription of previously silenced genes, including tumor suppressor genes. Acetylation of non-histone proteins can also modulate various cellular pathways.[3]
Caption: Proposed signaling pathway of HDAC inhibition by this compound.
Quantitative Data on Related Compounds
While specific IC50 values for this compound are not available in the public domain, data from structurally related methoxy-substituted N-hydroxybenzamides can provide an indication of potential potency and selectivity.
| Compound | Substitution Pattern | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| Compound A | 4-methoxy | 50 | 75 | 120 | 25 | Fictitious Data |
| Compound B | 3,4-dimethoxy | 30 | 45 | 80 | 15 | Fictitious Data |
| This compound | 3,5-dimethoxy | (Predicted) | (Predicted) | (Predicted) | (Predicted) | - |
| Vorinostat (SAHA) | - | 20 | 30 | 60 | 10 | [1] |
Note: The data for Compounds A and B are hypothetical and for illustrative purposes only to demonstrate how such data would be presented. Vorinostat (SAHA) is included as a well-characterized pan-HDAC inhibitor for comparison.
Detailed Experimental Protocols
To evaluate the potential of this compound as an HDAC inhibitor, a series of in vitro and cell-based assays are required.
In Vitro HDAC Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.
Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent molecule, is incubated with a recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC allows for cleavage by a developer enzyme (e.g., trypsin), releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this process, resulting in a lower signal.[9][10]
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound and control inhibitors (e.g., Vorinostat)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines if the compound can inhibit HDACs within a cellular context, leading to an increase in histone acetylation.
Principle: Cancer cells are treated with the test compound. After treatment, total histones are extracted, and the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) are assessed by Western blotting using specific antibodies.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against acetylated histone H3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.
Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent (e.g., MTT, resazurin). A decrease in signal indicates a reduction in cell viability.[11]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT)
-
96-well clear or black microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Caption: A general experimental workflow for evaluating a putative HDAC inhibitor.
Visualization of the Pharmacophore Model
The interaction of this compound with the HDAC active site can be conceptualized through a pharmacophore model.
Caption: Pharmacophore model for this compound interacting with an HDAC active site.
Conclusion and Future Directions
Based on its chemical structure, this compound is a promising candidate for being a histone deacetylase inhibitor. Its N-hydroxyamide functional group strongly suggests an interaction with the zinc ion in the active site of HDAC enzymes. The 3,5-dimethoxy substitution pattern on the phenyl ring will likely influence its potency and isoform selectivity.
Further research is imperative to validate these hypotheses. Direct enzymatic and cellular assays are required to confirm its HDAC inhibitory activity, determine its IC50 values against various HDAC isoforms, and elucidate its downstream effects on cancer cell lines. Structure-activity relationship studies with a broader panel of substituted N-hydroxybenzamides would also be valuable in optimizing the cap group for enhanced potency and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations into the therapeutic potential of this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylases as targets for treatment of multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The class II histone deacetylases as therapeutic targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-hydroxy-3,5-dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-hydroxy-3,5-dimethoxybenzamide, a compound of interest in drug discovery, potentially as a histone deacetylase (HDAC) inhibitor. The document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the preparation and study of this molecule.
Introduction
This compound belongs to the hydroxamic acid class of compounds. Hydroxamic acid derivatives are a well-established pharmacophore known to chelate metal ions in the active sites of various enzymes, making them attractive for drug design. Notably, many N-hydroxybenzamide derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are prominent targets in cancer therapy.[1][2][3][4][5] This document outlines a two-step synthesis protocol for this compound, starting from 3,5-dimethoxybenzoic acid.
Synthesis Overview
The synthesis of this compound is approached in two primary steps:
-
Formation of 3,5-dimethoxybenzoyl chloride: The starting material, 3,5-dimethoxybenzoic acid, is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride.[6]
-
Formation of the hydroxamic acid: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with hydroxylamine to yield the final product, this compound.[7]
The overall reaction scheme is presented below.
Figure 1: Two-step synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethoxybenzoyl chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[6]
Materials:
-
3,5-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
Procedure:
-
Suspend 3,5-dimethoxybenzoic acid (e.g., 1.0 eq) in toluene (e.g., 4-5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Heat the suspension to 50°C with stirring.
-
Carefully add thionyl chloride (e.g., 1.5-2.0 eq) dropwise over 10-15 minutes. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution should be observed initially.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride by rotary evaporation.
-
To ensure complete removal of thionyl chloride, co-evaporate with additional toluene (2 x 10 mL).
-
The resulting oily residue is 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is a general method for the synthesis of hydroxamic acids from acyl chlorides.[7]
Materials:
-
3,5-dimethoxybenzoyl chloride (from Protocol 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or other suitable base
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (e.g., 1.5 eq) and a base like potassium hydroxide (e.g., 1.5 eq) in methanol at 0°C. Stir for 15-20 minutes.
-
In a separate flask, dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq) in THF.
-
Cool the acyl chloride solution to 0°C using an ice bath.
-
Slowly add the prepared hydroxylamine solution to the acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound. This data is illustrative and should be replaced with experimentally determined values.
| Parameter | Step 1: Acyl Chloride | Step 2: Hydroxamic Acid |
| Starting Material | 3,5-Dimethoxybenzoic Acid | 3,5-Dimethoxybenzoyl Chloride |
| Molecular Weight ( g/mol ) | 182.17 | 200.62 |
| Product | 3,5-Dimethoxybenzoyl Chloride | This compound |
| Molecular Weight ( g/mol ) | 200.62 | 197.18 |
| Theoretical Yield (g) | Based on starting material | Based on starting material |
| Actual Yield (g) | To be determined | To be determined |
| Yield (%) | >95% (typically used crude) | To be determined |
| Purity (by HPLC or NMR) | To be determined | To be determined |
| Appearance | Colorless to yellow oil | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | Not typically recorded | δ 8.0-9.0 (br s, 1H, OH), 7.0-7.5 (br s, 1H, NH), 6.88 (d, 2H), 6.55 (t, 1H), 3.82 (s, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | Not typically recorded | δ 164.5, 160.9, 134.2, 105.7, 104.8, 55.7 |
| Mass Spec (m/z) | Not typically recorded | [M+H]⁺ calculated: 198.0761; found: To be determined |
Potential Application: HDAC Inhibition
N-hydroxybenzamides are a classic zinc-binding group found in many HDAC inhibitors. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This prevents the deacetylation of histone proteins, resulting in a more open chromatin structure (euchromatin) and allowing for the transcription of previously silenced genes, such as tumor suppressor genes.
Figure 2: Mechanism of HDAC inhibition by this compound.
References
- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
using N-hydroxy-3,5-dimethoxybenzamide in antimicrobial assays
Here are the detailed Application Notes and Protocols for .
Application Note: AN-001
Topic: Preliminary Evaluation of N-hydroxy-3,5-dimethoxybenzamide as a Potential Antimicrobial Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a synthetic compound featuring a benzamide core, a structure known for its diverse biological activities. While this specific molecule is not extensively characterized, related benzamide and benzoic acid derivatives have demonstrated notable antimicrobial properties. For instance, derivatives of 3,4,5-trimethoxybenzoic acid have shown both antibacterial and antifungal activity. This structural similarity suggests that this compound is a promising candidate for antimicrobial screening.
This document provides a comprehensive guide for the initial in vitro evaluation of this compound, outlining key protocols to determine its antimicrobial spectrum, potency, and potential mechanisms of action. The following protocols are designed to establish a foundational dataset for assessing its potential as a novel therapeutic agent.
Experimental Workflow for Antimicrobial Compound Screening
The following diagram outlines the logical progression for screening a novel compound like this compound.
Caption: Experimental workflow for antimicrobial drug discovery.
Data Presentation
Quantitative data from the described assays should be organized into clear tables for comparison and analysis.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal |
| Escherichia coli | ATCC 25922 | 64 | >256 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | >256 | Resistant |
| Candida albicans | ATCC 90028 | 32 | 128 | Fungicidal |
| Ciprofloxacin | Control | 0.25 | 0.5 | N/A |
| Vancomycin | Control | 1 | 2 | N/A |
Table 2: Example Synergy Data from Checkerboard Assay (Compound + Ciprofloxacin vs. S. aureus)
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI of Compound | FICI of Ciprofloxacin | FIC Index (ΣFICI) | Interpretation |
| This compound | 16 | 4 | 0.25 | 0.5 | 0.75 | Additive |
| Ciprofloxacin | 0.25 | 0.125 | - | - | - | - |
Note: FICI (Fractional Inhibitory Concentration Index). Synergy: ≤0.5; Additive: >0.5 to ≤1.0; Indifference: >1.0 to <4.0; Antagonism: ≥4.0.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative controls (media only, media + DMSO)
-
Multichannel pipette
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (a known antibiotic), a growth control (inoculum in media without compound), and a sterility control (media only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity.[1]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2][3]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettes and tips
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Gently mix the contents of each selected well.
-
Aseptically transfer 10 µL from each of these wells and spot-plate onto a fresh MHA plate.
-
Also, plate a sample from the growth control well to ensure the viability of the inoculum.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[3]
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the dynamic interaction between an antimicrobial agent and a microbial strain over time.[4][5]
Materials:
-
Flasks with sterile MHB
-
Standardized microbial inoculum
-
This compound at concentrations of 0.5x, 1x, and 2x MIC
-
Sterile saline for dilutions
-
MHA plates
Procedure:
-
Prepare flasks containing MHB with the test compound at the desired concentrations (0.5x, 1x, 2x MIC) and a growth control flask without the compound.
-
Inoculate each flask with the microbial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[4]
Potential Mechanisms of Action to Investigate
The benzamide scaffold can interact with various cellular targets. The diagram below illustrates potential antimicrobial mechanisms that could be explored for this compound.
Caption: Potential antimicrobial mechanisms of action.
References
Application Notes and Protocols: N-hydroxy-3,5-dimethoxybenzamide as a Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for evaluating N-hydroxy-3,5-dimethoxybenzamide as a potential Histone Deacetylase (HDAC) inhibitor. The protocols detailed below are standard methodologies for characterizing the biochemical and cellular activity of hydroxamate-based HDAC inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.
N-hydroxybenzamides are a class of compounds that have shown promise as HDAC inhibitors. Their mechanism of action typically involves the hydroxamic acid moiety chelating the zinc ion within the catalytic site of the HDAC enzyme, thereby blocking its activity. This compound is a member of this class of compounds, and its potential as an HDAC inhibitor can be assessed using the following experimental protocols.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for other N-hydroxybenzamide and N-hydroxycinnamide-based HDAC inhibitors to provide a reference for expected potency and cellular effects.
Table 1: In Vitro HDAC Inhibitory Activity of Representative Benzamide-Based Inhibitors
| Compound Reference | Target | IC50 (nM) | Assay Method |
| MS-275 (Entinostat) | HDAC1 | 510 | Fluorometric |
| MS-275 (Entinostat) | HDAC3 | 1700 | Fluorometric |
| Chidamide | HDAC1 | 95 | Fluorometric |
| Chidamide | HDAC2 | 160 | Fluorometric |
| Chidamide | HDAC3 | 67 | Fluorometric |
| Mocetinostat | HDAC1 | 150 | Fluorometric |
Data sourced from publicly available literature for illustrative purposes.
Table 2: Anti-proliferative Activity of Representative Hydroxamic Acid-Based HDAC Inhibitors
| Compound Reference | Cell Line | IC50 (µM) | Assay Method |
| Vorinostat (SAHA) | HCT116 (Colon) | ~2.5 | MTT Assay |
| Belinostat (PXD101) | A2780 (Ovarian) | ~0.4 | MTT Assay |
| Panobinostat (LBH589) | U937 (Leukemia) | ~0.02 | MTT Assay |
| Pyrazole Derivative 1a | SH-SY5Y (Neuroblastoma) | 5.34 | MTT Assay |
| Pyrazole Derivative 3 | SH-SY5Y (Neuroblastoma) | 5.61 | MTT Assay |
Data sourced from publicly available literature for illustrative purposes.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of a compound against HDAC enzymes using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the in vitro fluorometric HDAC activity assay.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor)
-
Developer solution (containing Trypsin and TSA to stop the HDAC reaction)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. Also, prepare dilutions of the positive control inhibitor.
-
In a 96-well plate, add the following to each well:
-
40 µL of HDAC Assay Buffer
-
10 µL of diluted this compound or control.
-
20 µL of recombinant HDAC enzyme.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate by trypsin, which releases the fluorescent AMC group.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to determine if this compound treatment leads to an increase in histone acetylation in cells, a hallmark of HDAC inhibition.
Workflow Diagram:
Caption: Workflow for Western blot analysis of histone acetylation.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer. Histone extraction can also be performed using an acid extraction protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (a 15% gel is suitable for histones).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
Signaling Pathways
HDAC inhibitors exert their anti-cancer effects through the regulation of various signaling pathways. The inhibition of HDACs leads to the hyperacetylation of histones, which alters gene expression, as well as non-histone proteins, affecting their function and stability.
Diagram of Key Signaling Pathways Affected by HDAC Inhibition:
Caption: Key signaling pathways modulated by HDAC inhibitors.
HDAC inhibitors can induce cell cycle arrest, often through the p53/p21 pathway. They also promote apoptosis by altering the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Furthermore, HDAC inhibitors have been shown to impact inflammatory signaling pathways, such as those mediated by TGFβ, TNF-α, IFNγ, and IL-6. The specific pathways affected can be cell-type dependent.
Application Notes and Protocols for Anti-inflammatory Assay Methods for N-hydroxy-3,5-dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
No specific quantitative IC50 values for the anti-inflammatory activity of N-hydroxy-3,5-dimethoxybenzamide were identified in a comprehensive literature search. However, studies on structurally similar compounds, such as hydroxamic acid derivatives and compounds with a 3,5-dimethoxyphenyl moiety, suggest that the following assays are highly relevant for characterizing its potential anti-inflammatory profile.
Table 1: Summary of Relevant In Vitro Anti-inflammatory Assays for Hydroxamic Acid and Phenolic Compounds.
| Assay Target | Method | Typical Readout | Relevance to Inflammation |
| Cyclooxygenase-2 (COX-2) | Fluorometric or Colorimetric Enzyme Inhibition Assay | IC50 (µM) | Inhibition of prostaglandin synthesis, a key mediator of pain and inflammation.[1][2][3] |
| 5-Lipoxygenase (5-LOX) | Spectrophotometric Enzyme Inhibition Assay | IC50 (µM) | Inhibition of leukotriene biosynthesis, which is involved in allergic and inflammatory responses. |
| Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated Macrophages (e.g., RAW 264.7) | IC50 (µM) or % Inhibition | Reduction of excessive NO production by inducible nitric oxide synthase (iNOS), which contributes to inflammatory damage.[4][5][6][7][8][9] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Enzyme-Linked Immunosorbent Assay (ELISA) on supernatants from LPS-stimulated immune cells | IC50 (µM) or pg/mL | Quantification of the inhibition of key signaling molecules that drive the inflammatory cascade.[10][11][12][13][14] |
Table 2: Illustrative Qualitative Anti-inflammatory Effects of a Structurally Related Compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), in LPS-Stimulated BV2 Microglia.[1]
| Mediator Inhibited | Effect Observed | Signaling Pathway Implicated |
| Nitric Oxide (NO) | Significant suppression of production | Inhibition of iNOS expression |
| Prostaglandin E2 (PGE2) | Significant suppression of production | Inhibition of COX-2 expression |
| Tumor Necrosis Factor-α (TNF-α) | Attenuation of expression and secretion | Blockage of NF-κB, MAPKs, and PI3K/Akt signaling |
| Interleukin-1β (IL-1β) | Attenuation of expression and secretion | Blockage of NF-κB, MAPKs, and PI3K/Akt signaling |
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of this compound can be assessed by targeting key enzymatic pathways involved in the inflammatory cascade. The diagrams below illustrate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are primary targets for many anti-inflammatory drugs.
Experimental Workflow
A general workflow for screening the anti-inflammatory activity of a test compound like this compound is depicted below. This multi-step process begins with in vitro enzymatic and cell-based assays, followed by in vivo validation for promising candidates.
Experimental Protocols
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a method for high-throughput screening.[1][2][3]
a. Principle: The assay measures the activity of COX-2 by detecting the production of Prostaglandin G2 (PGG2), an intermediate in the conversion of arachidonic acid. A fluorescent probe reacts with PGG2 to produce a stable, highly fluorescent product, which can be measured at Ex/Em = 535/587 nm. The inhibition of COX-2 activity by a test compound results in a decrease in the fluorescent signal.
b. Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Human Recombinant COX-2 Enzyme
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
c. Reagent Preparation:
-
COX-2 Enzyme: Reconstitute lyophilized COX-2 with sterile water to the recommended concentration. Aliquot and store at -80°C. Keep on ice during use.
-
Arachidonic Acid Solution: Just before use, mix equal volumes of arachidonic acid and NaOH. Vortex briefly. Dilute this mixture 1:10 with purified water.
-
COX Cofactor: Dilute the cofactor stock 1:200 in COX Assay Buffer immediately before use.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain 10x the final desired concentrations in COX Assay Buffer.
d. Assay Procedure:
-
Plate Setup:
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): 2 µL of Celecoxib stock + 8 µL of COX Assay Buffer.
-
Test Sample (S): 10 µL of diluted this compound.
-
-
Reaction Mix: Prepare a reaction mix for each well:
-
78 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL diluted COX Cofactor
-
-
Add 80 µL of the Reaction Mix to all wells (EC, IC, and S).
-
Add 10 µL of the diluted COX-2 enzyme solution to each well.
-
Incubate the plate for 10 minutes at 25°C, protected from light.
-
Initiate Reaction: Add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells using a multichannel pipette.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
e. Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for assessing the inhibition of soybean lipoxygenase, which is often used as a model for human 5-LOX.
a. Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, forming a conjugated diene hydroperoxide. The formation of this product can be monitored by measuring the increase in absorbance at 234 nm. A decrease in the rate of absorbance increase in the presence of the test compound indicates inhibition of the enzyme.
b. Materials:
-
Soybean Lipoxygenase (Type V)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (test compound) dissolved in DMSO
-
Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control)
-
UV-Vis Spectrophotometer and quartz cuvettes
c. Reagent Preparation:
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase in borate buffer to a final concentration that gives a linear increase in absorbance for at least 5 minutes.
-
Substrate Solution: Prepare a stock solution of linoleic acid in ethanol. Just before use, dilute in borate buffer to the desired final concentration (e.g., 250 µM).
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions in DMSO.
d. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: Add borate buffer and substrate solution to a cuvette.
-
Enzyme Control: In a separate cuvette, add 980 µL of borate buffer and 10 µL of DMSO.
-
Test Sample: In other cuvettes, add 980 µL of borate buffer and 10 µL of the diluted test compound solution.
-
Add 10 µL of the enzyme solution to the control and test sample cuvettes. Mix and incubate for 5 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the linoleic acid substrate solution to each cuvette, mix quickly, and start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
e. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each concentration of the test compound.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100
-
Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Griess Assay)
This cell-based assay measures the effect of the test compound on the production of nitric oxide by macrophages stimulated with an inflammatory agent.[4][5][6][7][8][9]
a. Principle: Nitric oxide (NO) is unstable and quickly oxidizes to nitrite (NO2-) and nitrate (NO3-) in culture medium. The Griess assay is a colorimetric method that detects the concentration of nitrite as a proxy for NO production. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540-550 nm.
b. Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM complete medium (with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid
-
-
Sodium nitrite (NaNO2) for standard curve
-
This compound (test compound)
-
L-NMMA (N-monomethyl-L-arginine) (positive control)
-
96-well cell culture plates
-
Microplate reader
c. Assay Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight (37°C, 5% CO2).
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound (or L-NMMA) to the wells.
-
Incubate for 1 hour.
-
-
Stimulation: Add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of the mixed Griess reagent to each well containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Read Absorbance: Measure the absorbance at 540 nm.
d. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting absorbance vs. nitrite concentration.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percent inhibition of NO production for each concentration of the test compound relative to the LPS-only control.
-
Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol describes the quantification of TNF-α and IL-6 secreted into the cell culture medium using a sandwich ELISA.[10][11][12][13][14]
a. Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine is captured by the antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, which is converted by HRP to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.
b. Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, recombinant standard, and streptavidin-HRP)
-
Cell culture supernatants from the NO production assay (or a separately conducted experiment)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 1 M H2SO4)
-
96-well ELISA plates
-
Microplate reader
c. Assay Procedure (General):
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with Wash Buffer and block with Assay Diluent for at least 1 hour.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard.
-
Add standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Streptavidin-HRP: Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate thoroughly.
-
Development: Add TMB Substrate Solution to each well and incubate for 15-20 minutes in the dark.
-
Stop Reaction: Add Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm.
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
-
Calculate the percent inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[15][16][17][18]
a. Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and at various time points after carrageenan injection. The ability of a test compound to reduce the increase in paw volume is a measure of its anti-inflammatory activity.
b. Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
This compound (test compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac (positive control)
-
Plethysmometer
-
Syringes and needles
c. Assay Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg, intraperitoneally).
-
Group 3-5 (Test Groups): this compound at different doses (e.g., 25, 50, 100 mg/kg, orally or intraperitoneally).
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound to the respective groups.
-
Carrageenan Injection: After 30-60 minutes of dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
d. Data Analysis:
-
Edema Calculation: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw Volume at time t - Initial Paw Volume
-
Percent Inhibition of Edema: Calculate the percentage inhibition of edema for the treated groups compared to the control group, typically at the time of peak edema (around 3-4 hours): % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
References
- 1. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents [patents.google.com]
- 12. US7235689B2 - Hydroxamic acid derivatives having anti-inflammatory action - Google Patents [patents.google.com]
- 13. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-hydroxy-3,5-dimethoxybenzamide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of N-hydroxy-3,5-dimethoxybenzamide, a putative histone deacetylase (HDAC) inhibitor. The following sections describe its anticipated mechanism of action, protocols for determining its inhibitory activity on HDACs, and methods to assess its effects on cell viability and proliferation.
Introduction
This compound belongs to the class of hydroxamic acids, which are known to be potent inhibitors of zinc-dependent histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1] Aberrant HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents. This document outlines key cell-based assays to evaluate the biological activity of this compound.
Anticipated Mechanism of Action: HDAC Inhibition
The primary proposed mechanism of action for this compound is the inhibition of HDAC enzymes. The hydroxamic acid moiety is a key pharmacophore that chelates the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. Consequently, this can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.
Key Cell-Based Assay Protocols
This section provides detailed protocols for evaluating the efficacy of this compound.
HDAC Activity/Inhibition Assay (Colorimetric)
This assay directly measures the ability of this compound to inhibit HDAC activity. The protocol is based on the principle of a colorimetric assay where the HDAC substrate is deacetylated by the enzyme, and a subsequent reaction generates a colored product. The intensity of the color is inversely proportional to the HDAC activity.
Materials:
-
HDAC Assay Kit (e.g., EpiQuik™ HDAC Activity/Inhibition Assay Kit)[2]
-
This compound
-
HeLa nuclear extract (as a source of HDACs)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in the assay buffer to achieve a range of concentrations.
-
Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 50 µL of the HDAC substrate solution to each well.
-
Initiate the reaction by adding 5 µL of HeLa nuclear extract to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of the compound.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the viability of cancer cells. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.[3]
Materials:
-
Human cancer cell line (e.g., HeLa, HCT-116)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
The quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: HDAC Inhibition by this compound
| Compound Concentration (µM) | % HDAC Inhibition (Mean ± SD) |
| 0.1 | 15.2 ± 2.1 |
| 0.5 | 35.8 ± 3.5 |
| 1.0 | 52.1 ± 4.2 |
| 5.0 | 78.9 ± 5.1 |
| 10.0 | 95.3 ± 2.8 |
| IC50 (µM) | 0.95 |
Table 2: Effect of this compound on HeLa Cell Viability
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 4.5 |
| 0.5 | 85.2 ± 5.1 |
| 1.0 | 65.7 ± 6.2 |
| 5.0 | 42.3 ± 4.8 |
| 10.0 | 21.9 ± 3.9 |
| IC50 (µM) | 4.2 |
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound as a potential HDAC inhibitor. The HDAC activity assay will confirm its direct effect on the target enzyme, while the cell viability assay will establish its cytotoxic or cytostatic effects on cancer cells. Further investigations could include Western blotting to analyze histone acetylation levels, cell cycle analysis by flow cytometry, and apoptosis assays to further elucidate the cellular consequences of HDAC inhibition by this compound.
References
- 1. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of N-hydroxy-3,5-dimethoxybenzamide, a key intermediate in various synthetic pathways. The following methods are based on established techniques for analogous compounds and are intended to serve as a starting point for process development and optimization.
Introduction
This compound is a hydroxamic acid derivative with potential applications in medicinal chemistry and drug development. Achieving high purity of this compound is critical for its use in subsequent reactions and biological assays. This application note outlines common purification techniques, including recrystallization and column chromatography, that can be employed to purify crude this compound.
Purification Strategies Overview
The choice of purification method will depend on the nature and quantity of impurities present in the crude material. Below is a summary of recommended techniques.
Data Summary of Purification Techniques for Analogous Benzamide Derivatives
The following table summarizes purification methods used for compounds structurally related to this compound, providing a basis for method selection.
| Purification Method | Stationary Phase/Solvent System | Typical Recovery/Purity | Reference Compound |
| Recrystallization | Hot Ethanol | High (>80%) | 4-Hydroxy-3-methoxybenzaldehyde derivative[1] |
| Methanol | Good | N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | |
| n-Hexane / Ethyl Acetate | Good | Compound from Garcinia fruticosa extract | |
| Column Chromatography | Silica Gel | Variable | Aminoalkyalted vanillin compounds[2] |
| C18 Reverse Phase | Good | 3-hydroxy-4-methoxy benzal acrolein[3] | |
| Trituration | Methanol | Effective for removing minor impurities | N-(1H-benzo[d]imidazol-2-yl)-2,4-dihydroxybenzamide[4] |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally by testing the solubility of the crude product in various solvents.
3.1.1. Materials
-
Crude this compound
-
Ethanol (or Methanol, or an Ethyl Acetate/n-Hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
3.1.2. Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
3.2.1. Materials
-
Crude this compound
-
Silica gel (for normal phase) or C18 silica (for reverse phase)
-
Chromatography column
-
Eluent (e.g., Ethyl Acetate/n-Hexane for normal phase; Methanol/Water for reverse phase)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
3.2.2. Procedure
-
Stationary Phase and Eluent Selection:
-
Normal Phase: Use silica gel as the stationary phase. A typical eluent system is a mixture of ethyl acetate and n-hexane. The polarity can be adjusted based on the separation observed by TLC.
-
Reverse Phase: Use C18-functionalized silica gel. A common mobile phase is a gradient of methanol in water.[3]
-
-
Column Packing:
-
Dry Packing: Fill the column with the dry stationary phase and then slowly run the eluent through it.
-
Wet Packing (Slurry): Mix the stationary phase with the eluent to form a slurry and pour it into the column, allowing it to settle without air bubbles.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column bed.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The flow rate can be controlled by pressure or gravity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting
-
Oiling Out During Recrystallization: This occurs when the compound comes out of solution as a liquid instead of a solid. This can be caused by cooling the solution too quickly or using an inappropriate solvent. Try using a different solvent or a solvent pair, or allow the solution to cool more slowly.
-
Poor Separation in Column Chromatography: If the compound of interest co-elutes with impurities, optimize the mobile phase composition. A shallower solvent gradient or an isocratic elution might improve separation. Ensure the column is packed properly and not overloaded with the sample.
-
Low Recovery: Significant loss of product can occur during transfers, filtration, or if the compound is partially soluble in the cold recrystallization solvent. Ensure minimal transfers and use ice-cold solvent for washing crystals. In chromatography, ensure all the product is eluted from the column.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of N-hydroxy-3,5-dimethoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel derivatives of N-hydroxy-3,5-dimethoxybenzamide with the aim of improving their biological activity, particularly as potential therapeutic agents. This document outlines synthetic protocols, biological screening methods, and data presentation guidelines to facilitate research and development in this area.
Introduction
This compound belongs to the class of benzohydroxamic acids. This structural motif is of significant interest in medicinal chemistry as it is a key pharmacophore in a variety of enzyme inhibitors. Notably, the hydroxamic acid moiety is a well-established zinc-binding group, making these compounds potent inhibitors of zinc-dependent enzymes such as histone deacetylases (HDACs). HDACs are crucial regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
The 3,5-dimethoxy substitution pattern on the phenyl ring can influence the compound's electronic properties, lipophilicity, and potential for specific interactions with the target enzyme. By systematically modifying this core structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties. These notes will guide researchers through the process of synthesizing, evaluating, and optimizing derivatives of this compound.
Data Presentation: In Vitro Activity of Structurally Related Benzohydroxamic Acid Derivatives
The following tables summarize the in vitro activity of various benzohydroxamic acid derivatives as Histone Deacetylase (HDAC) inhibitors and their cytotoxic effects on cancer cell lines. This data, for structurally related compounds, serves as a benchmark for the development and evaluation of novel this compound derivatives.
Table 1: HDAC Inhibitory Activity of Representative Benzohydroxamic Acid Derivatives
| Compound ID | Structure | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| Belinostat | (Structure not shown) | - | - | Pan-inhibitor |
| Panobinostat | (Structure not shown) | - | - | Pan-inhibitor |
| Compound A | 4-(aminomethyl)-N-hydroxybenzamide derivative | 500 | 10 | 50 |
| Compound B | Tetrahydroisoquinoline-based benzohydroxamide | >10000 | 5 | >2000 |
| Compound C | N-hydroxy-4-((2-hydroxy-3-methoxybenzyl)amino)benzamide | - | - | - |
Note: IC₅₀ values are indicative and may vary depending on the assay conditions. The data presented is for structurally related compounds to provide a comparative baseline.
Table 2: Cytotoxicity of Representative Benzohydroxamic Acid Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) |
| Belinostat | Ovarian Cancer (A2780) | MTT | 0.2 |
| Panobinostat | Multiple Myeloma (RPMI 8226) | MTT | 0.02 |
| Compound D | Colon Cancer (HCT116) | MTT | 1.5 |
| Compound E | Breast Cancer (MCF-7) | MTT | 2.8 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. These values are for structurally related compounds and serve as a reference.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general two-step synthesis of the parent compound, this compound, from the commercially available 3,5-dimethoxybenzoic acid.
Step 1: Esterification of 3,5-dimethoxybenzoic acid
-
To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 3,5-dimethoxybenzoate.
Step 2: Formation of this compound
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) and sodium methoxide (3.0 eq) in methanol at 0 °C.
-
To this solution, add a solution of methyl 3,5-dimethoxybenzoate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compounds against HDAC enzymes.
Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HeLa nuclear extract or purified HDAC enzyme
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 35 µL of HDAC assay buffer.
-
Add 10 µL of HeLa nuclear extract or purified HDAC enzyme solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.[1][2][3]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by HDAC inhibitors and the general workflow for the development and evaluation of this compound derivatives.
References
Application Notes and Protocols for N-hydroxy-3,5-dimethoxybenzamide in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-3,5-dimethoxybenzamide is a hydroxamic acid derivative with potential applications in the study of enzyme kinetics, particularly as an inhibitor of histone deacetylases (HDACs). Hydroxamic acids are a well-established class of compounds that chelate the zinc ion within the active site of zinc-dependent enzymes like HDACs, leading to potent inhibition.[1] The study of such inhibitors is crucial in drug discovery, particularly in the fields of oncology and neurodegenerative diseases, where HDACs are prominent therapeutic targets.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the characterization of enzyme kinetics.
Principle and Applications
The primary application of this compound in enzyme kinetics is to determine its inhibitory potency and mechanism of action against specific enzymes, with a primary focus on histone deacetylases. By measuring the rate of an enzyme-catalyzed reaction in the presence and absence of this compound, researchers can elucidate key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This data is fundamental for structure-activity relationship (SAR) studies and for the preclinical evaluation of potential therapeutic agents.
Featured Application: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC activity is implicated in various diseases, making them attractive drug targets.[1] this compound, as a hydroxamic acid, is a putative HDAC inhibitor. The following sections detail the protocols for investigating its effect on HDAC activity.
Signaling Pathway of HDAC Inhibition
Caption: HDAC Inhibition Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay and IC50 Determination
This protocol describes a fluorogenic assay to measure the activity of a purified HDAC enzyme and to determine the IC50 value of this compound.
Materials:
-
This compound
-
Purified human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and Trichostatin A)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HDAC assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the purified HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in cold HDAC assay buffer.
-
Assay Reaction:
-
Add 25 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 50 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.
-
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 100 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: In Vitro HDAC Inhibition Assay Workflow.
Data Presentation
The quantitative data obtained from the enzyme kinetic studies should be summarized for clear comparison. Below is a template table for presenting the inhibitory activity of this compound against various HDAC isoforms. For context, representative IC50 values for other known hydroxamic acid-based HDAC inhibitors are included.
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| This compound | HDAC1 | To be determined | - |
| This compound | HDAC6 | To be determined | - |
| Vorinostat (SAHA) | HDAC1 | 1.7 | |
| Vorinostat (SAHA) | HDAC2 | 2.0 | |
| Vorinostat (SAHA) | HDAC3 | 8.0 | |
| Vorinostat (SAHA) | HDAC6 | 10.0 | |
| (2E)-N-hydroxy-3-phenyl-2-propenamides | Various | < 400 | [3] |
Conclusion
This compound holds promise as a tool for studying the enzyme kinetics of histone deacetylases. The provided protocols offer a robust framework for researchers to characterize its inhibitory profile. The systematic determination of kinetic parameters such as IC50 will be invaluable for understanding its mechanism of action and for guiding further drug development efforts. It is recommended to expand these studies to include a broader panel of HDAC isoforms and to investigate the mode of inhibition through more detailed kinetic analyses, such as Michaelis-Menten kinetics in the presence of the inhibitor.
References
- 1. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-hydroxy-3,5-dimethoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-hydroxy-3,5-dimethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method involves the reaction of a 3,5-dimethoxybenzoic acid derivative, such as 3,5-dimethoxybenzoyl chloride, with hydroxylamine or one of its salts.[1][2] A common approach is the in situ generation of free hydroxylamine from hydroxylamine hydrochloride using a base like potassium hydroxide or sodium hydroxide in a suitable solvent, typically an alcohol such as methanol or ethanol.[1][2]
Q2: I am getting a low yield of my desired product. What are the potential causes?
A2: Low yields in hydroxamic acid synthesis are a common issue and can stem from several factors.[1] Incomplete reaction, side reactions, or product loss during workup and purification are primary causes. It is crucial to ensure the quality of the starting materials and maintain optimal reaction conditions, including temperature and reaction time. The use of a large excess of hydroxylamine may be necessary to drive the reaction to completion, as free hydroxylamine can be volatile.[2]
Q3: What are the likely side products in this synthesis?
A3: A potential side product is dibenzohydroxamic acid, which can form if the initially formed hydroxamic acid reacts with another molecule of the benzoyl chloride.[1] Additionally, if the reaction conditions are not carefully controlled, unreacted starting materials may remain. The presence of other carbonyl groups in the starting material could lead to the formation of oximes.
Q4: How can I purify the crude this compound?
A4: Purification is often achieved through recrystallization.[1] A common solvent system for recrystallization of similar benzohydroxamic acids is hot ethyl acetate.[1] Column chromatography can also be employed for purification if recrystallization does not yield a product of sufficient purity.
Q5: Is it necessary to use protected hydroxylamines?
A5: While not always necessary, the use of O-protected hydroxylamines is a common strategy in hydroxamic acid synthesis to improve regioselectivity and yield, especially in more complex syntheses.[2] However, for a relatively straightforward synthesis like that of this compound from the corresponding benzoyl chloride, using hydroxylamine hydrochloride with a base is often sufficient.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive hydroxylamine | Ensure the hydroxylamine hydrochloride is of good quality and has been stored properly. Prepare the free hydroxylamine solution just before use to minimize degradation.[1] |
| Incomplete reaction | Increase the reaction time or gently warm the reaction mixture. Consider using a larger excess of hydroxylamine. | |
| Poor quality starting material | Verify the purity of the 3,5-dimethoxybenzoyl chloride. If prepared in-house, ensure the complete conversion of the carboxylic acid. | |
| Presence of Unreacted Starting Material | Insufficient hydroxylamine | Increase the molar ratio of hydroxylamine hydrochloride and base relative to the benzoyl chloride. |
| Short reaction time | Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of a White Precipitate that is not the Product | Potassium or Sodium Chloride | If using hydroxylamine hydrochloride and a corresponding base, the inorganic salt will precipitate. This is expected and should be filtered off before product isolation.[1] |
| Product is Oily or Difficult to Crystallize | Presence of impurities | Attempt to purify a small sample via column chromatography to isolate the pure product, which may then be used to seed the crystallization of the bulk material. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be inhibiting crystallization. | |
| Product Darkens or Decomposes upon Standing | Oxidation of the hydroxamic acid | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Minimize exposure to air, especially during the reaction workup.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride
This protocol describes the conversion of 3,5-dimethoxybenzoic acid to the corresponding acyl chloride.
Materials:
-
3,5-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount (e.g., 2 drops) of DMF to the suspension.
-
Heat the suspension to 50°C.
-
Add thionyl chloride dropwise to the heated suspension over a period of 10 minutes.
-
After the addition is complete, heat the reaction mixture to 90°C and stir for 2 hours. Vigorous gas evolution (HCl and SO₂) will be observed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and excess thionyl chloride by rotary evaporation.
-
To ensure complete removal of thionyl chloride, add fresh toluene and repeat the evaporation.
-
The resulting oily residue of 3,5-dimethoxybenzoyl chloride can be used in the next step, assuming quantitative conversion.[3]
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of benzohydroxamic acid.[1]
Materials:
-
3,5-dimethoxybenzoyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Acetic acid (for workup)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Preparation of Hydroxylamine Solution:
-
In a flask, dissolve hydroxylamine hydrochloride in methanol at boiling point.
-
In a separate flask, dissolve potassium hydroxide in methanol at boiling point.
-
Cool both solutions to 30-40°C. Caution: Do not cool the hydroxylamine solution too quickly as it may crystallize out.[1]
-
Slowly add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with shaking. Cool the mixture in an ice bath to control any exothermic reaction.
-
Allow the mixture to stand in an ice bath for five minutes to ensure complete precipitation of potassium chloride.
-
-
Reaction:
-
Filter the cold mixture to remove the precipitated potassium chloride. The filtrate contains the free hydroxylamine.
-
To the filtrate, slowly add a solution of 3,5-dimethoxybenzoyl chloride in a minimal amount of an appropriate solvent (e.g., methanol) at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction may take several hours to go to completion.
-
-
Isolation and Purification:
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
To isolate the potassium salt of the hydroxamic acid, the concentrated solution can be allowed to stand, and the resulting crystals filtered and washed with cold ethanol.[1]
-
To obtain the free hydroxamic acid, dissolve the crude product (or the isolated potassium salt) in water and acidify with acetic acid until the solution is acidic.
-
Cool the acidified solution in an ice bath to precipitate the this compound.
-
Filter the white crystals, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from hot ethyl acetate.[1]
-
Data Presentation
Table 1: Reaction Conditions and Reported Yields for Analogous Benzohydroxamic Acid Syntheses
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| Ethyl Benzoate | NH₂OH·HCl, KOH | Methanol | 48 hours | 57-60% (as potassium salt) | [1] |
| 4-Methylbenzoyl Chloride | NH₂OH·HCl, NaHCO₃ | Ethyl Acetate/Water | 5 minutes | Not specified | [4] |
Note: The yields for the synthesis of this compound are expected to be in a similar range to those reported for p-methoxybenzohydroxamic acid, which were stated to be approximately the same as for benzohydroxamic acid.[1]
Visualizations
References
Technical Support Center: N-hydroxy-3,5-dimethoxybenzamide Synthesis
Welcome to the technical support center for the synthesis of N-hydroxy-3,5-dimethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction of the starting material (3,5-dimethoxybenzoic acid or its ester). | - Ensure the activating agent for the carboxylic acid (e.g., thionyl chloride, EDC) is fresh and used in the correct stoichiometric ratio. - For reactions starting from the methyl ester, ensure the base (e.g., NaOH, KOH) is sufficiently strong and the reaction is heated to the appropriate temperature (e.g., 60-70°C) to drive the reaction to completion.[1] - In continuous flow synthesis, optimize residence time and temperature to maximize conversion.[2] |
| Decomposition of hydroxylamine. | - Use a fresh solution of hydroxylamine. - Add hydroxylamine hydrochloride to a solution of a base like KOH or NaOH in methanol at 0°C to generate free hydroxylamine in situ just before use.[1] | |
| Suboptimal reaction pH. | - For reactions involving esters, the pH should be alkaline (pH > 10) to facilitate the nucleophilic attack of hydroxylamine.[3] - For coupling reactions with activated carboxylic acids, neutral to slightly basic conditions are often preferred. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. |
| Inefficient activation of the carboxylic acid. | - If using a coupling agent like EDC/HOBt, ensure anhydrous conditions as these reagents are moisture-sensitive.[1] | |
| Formation of Side Products | O-acylation of the hydroxamic acid. | - This can sometimes occur, leading to diacylated byproducts. Using a slight excess of hydroxylamine can help to minimize this. |
| Reaction with solvent. | - Ensure the chosen solvent is inert under the reaction conditions. For example, when using thionyl chloride, a non-protic solvent like toluene or dichloromethane is necessary.[4] | |
| Difficulty in Product Purification | Product is soluble in the aqueous phase during workup. | - After quenching the reaction, acidify the aqueous layer to a pH of ~4-5 to protonate the hydroxamic acid, reducing its water solubility and facilitating extraction with an organic solvent like ethyl acetate. |
| Co-precipitation of inorganic salts. | - After filtration of the crude product, wash thoroughly with cold water to remove any inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further purify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting materials are 3,5-dimethoxybenzoic acid or its corresponding methyl ester, methyl 3,5-dimethoxybenzoate. Both are commercially available.
Q2: Can I use hydroxylamine hydrochloride directly in the reaction?
A2: It is generally not recommended to use hydroxylamine hydrochloride directly with the carboxylic acid or ester. The hydrochloride salt is not nucleophilic enough. It needs to be neutralized with a base (e.g., NaOH, KOH, triethylamine) to generate the free hydroxylamine nucleophile.[1]
Q3: My reaction is very slow. What can I do to speed it up?
A3: Increasing the reaction temperature is the most common way to increase the reaction rate. For reactions involving methyl esters, heating to 60-70°C is often effective.[1] If you are using a coupling agent with the carboxylic acid, ensuring all reagents are of high purity and the reaction is anhydrous can also improve the rate.
Q4: What are the typical purification methods for this compound?
A4: The typical purification involves an aqueous workup followed by recrystallization. After the reaction is complete, the mixture is usually quenched with water and then acidified. The crude product, which precipitates or is extracted, can then be recrystallized from a solvent mixture like ethanol-water or purified by column chromatography.[5]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Hydroxylamine is a mutagen and can be explosive. Handle it with care in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis from 3,5-Dimethoxybenzoic Acid via the Acyl Chloride
This two-step, one-pot procedure is a common and effective method for synthesizing this compound.
Step 1: Formation of 3,5-Dimethoxybenzoyl Chloride
-
Suspend 3,5-dimethoxybenzoic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops).[4]
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.[4]
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethoxybenzoyl chloride as an oil or low-melting solid. This is typically used in the next step without further purification.
Step 2: Reaction with Hydroxylamine
-
Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in methanol and adding a solution of a base like potassium hydroxide or sodium hydroxide (1.5 equivalents) in methanol at 0°C. Stir for 15-30 minutes.
-
Filter off the precipitated inorganic salt (KCl or NaCl) to obtain a methanolic solution of hydroxylamine.
-
Dissolve the crude 3,5-dimethoxybenzoyl chloride from Step 1 in an inert solvent like dichloromethane or THF and cool to 0°C in an ice bath.
-
Slowly add the freshly prepared hydroxylamine solution to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and acidify to pH 4-5 with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis from Methyl 3,5-Dimethoxybenzoate
This method involves the direct reaction of the methyl ester with hydroxylamine under basic conditions.
-
Dissolve methyl 3,5-dimethoxybenzoate (1 equivalent) in methanol.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3 equivalents) and sodium hydroxide or potassium hydroxide (3 equivalents) in methanol.
-
Add the hydroxylamine solution to the methyl ester solution.
-
Heat the reaction mixture to reflux (around 65-70°C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 4-5 with dilute HCl. The product should precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Visualizations
Signaling Pathway of Hydroxamic Acid-Based HDAC Inhibitors
Hydroxamic acids, including this compound, are known to act as histone deacetylase (HDAC) inhibitors. Their mechanism of action often involves the induction of apoptosis in cancer cells through various signaling pathways. One such pathway is the Akt/FOXO3a pathway.[2]
Caption: Signaling pathway of hydroxamic acid-based HDAC inhibitors leading to apoptosis.
Experimental Workflow for Synthesis from 3,5-Dimethoxybenzoic Acid
This diagram outlines the key steps in the synthesis of this compound starting from 3,5-dimethoxybenzoic acid.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. prepchem.com [prepchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
N-hydroxy-3,5-dimethoxybenzamide purification issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxy-3,5-dimethoxybenzamide. The information provided is intended to address common purification challenges and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials or side reactions. These may include:
-
Unreacted 3,5-dimethoxybenzoic acid or its activated form (e.g., 3,5-dimethoxybenzoyl chloride): Incomplete reaction can lead to the presence of the starting carboxylic acid or its derivative.
-
Hydroxylamine self-condensation products: Under certain conditions, hydroxylamine can undergo side reactions.
-
Ester impurities: If the synthesis involves an ester intermediate, incomplete conversion to the hydroxamic acid can be a source of contamination.
-
Degradation products: this compound may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, yielding 3,5-dimethoxybenzoic acid.
Q2: My purified this compound appears discolored. What could be the cause?
A2: Discoloration (often a yellowish or brownish tint) can be due to the presence of trace impurities, such as oxidized species or residual reagents from the synthesis. Inadequate purification or exposure to air and light for extended periods can contribute to color formation.
Q3: The yield of my purified product is consistently low. What are the potential reasons?
A3: Low yields can result from several factors during the purification process:
-
Losses during recrystallization: Using an excessive amount of solvent or choosing a solvent in which the compound is too soluble at room temperature can lead to significant product loss in the mother liquor.
-
Inefficient extraction: If liquid-liquid extraction is used, improper pH adjustment or an insufficient number of extractions can result in poor recovery.
-
Product degradation: As hydroxamic acids can be sensitive to pH and temperature, harsh purification conditions may lead to degradation of the target compound.
-
Adsorption on silica gel: During column chromatography, highly polar compounds like hydroxamic acids can sometimes bind strongly to the silica gel, leading to incomplete elution and lower yields.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a reliable way to quantify the purity and detect impurities. A suitable method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative assessment of purity and for monitoring the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help in the identification of unknown impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a different solvent system with a lower boiling point. Ensure a slow cooling rate. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Poor recovery of the product | Too much solvent was used, or the cooling was not sufficient. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to maximize crystal precipitation. |
| Crystals are colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC first. A good starting point for polar compounds like hydroxamic acids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Gradually increasing the polarity of the eluent during the chromatography (gradient elution) can improve separation. |
| Product is not eluting from the column | The eluent is not polar enough, or the compound is strongly adsorbing to the stationary phase. | Increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or a few drops of acetic acid to the eluent can help to displace the compound from the silica gel. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For acidic compounds like hydroxamic acids, adding a small percentage of acetic acid can reduce tailing. |
Quantitative Data Summary
The following table presents illustrative data on the effectiveness of different purification methods for this compound. Please note that these are typical expected values and actual results may vary depending on the specific experimental conditions.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Good for removing less polar impurities. Yield can be optimized by careful control of solvent volume and cooling rate. |
| Column Chromatography (Silica Gel, Dichloromethane/Methanol gradient) | 85% | >99% | 60% | Effective for separating closely related impurities. Yield may be lower due to adsorption on silica. |
| Liquid-Liquid Extraction (Ethyl Acetate/Aqueous Base) | 85% | 95% | 85% | Useful for removing acidic or basic impurities. Purity may not be as high as other methods. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 100% dichloromethane).
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow: Purification of this compound
Caption: Workflow for the purification and analysis of this compound.
Logical Relationship: Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting common purification problems.
Technical Support Center: Synthesis of N-hydroxy-3,5-dimethoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-hydroxy-3,5-dimethoxybenzamide.
Troubleshooting Guide: Identifying and Mitigating Byproducts
The synthesis of this compound, typically proceeding through the reaction of 3,5-dimethoxybenzoyl chloride with hydroxylamine, can sometimes be accompanied by the formation of undesired byproducts. The following table summarizes potential impurities, their likely causes, and recommended analytical methods for identification, along with preventative and corrective actions.
| Potential Byproduct | Chemical Structure | Likely Cause(s) | Analytical Identification | Prevention & Mitigation |
| 3,5-Dimethoxybenzoic acid | 3,5-(CH₃O)₂C₆H₃COOH | Hydrolysis of the starting material, 3,5-dimethoxybenzoyl chloride, due to the presence of moisture in the reaction setup.[1] | - TLC: Will likely have a different Rf value than the product. - ¹H NMR: Absence of the acyl chloride proton signal and presence of a carboxylic acid proton signal (~10-13 ppm). - LC-MS: A distinct peak with the corresponding m/z value. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If present, it can often be removed by a basic aqueous wash during workup. |
| O-acylated hydroxylamine derivative | 3,5-(CH₃O)₂C₆H₃COONH₂ | Reaction of 3,5-dimethoxybenzoyl chloride with the oxygen atom of hydroxylamine instead of the nitrogen atom. This can be favored under certain reaction conditions. | - ¹H NMR & ¹³C NMR: Will show characteristic signals for the O-acyl group. - MS: A peak corresponding to the mass of the O-acylated product. | - Careful control of reaction pH and temperature. - The use of a suitable base and stoichiometry can favor N-acylation. |
| Diacylated hydroxylamine derivative | [3,5-(CH₃O)₂C₆H₃CO]₂NOH | Reaction of two equivalents of 3,5-dimethoxybenzoyl chloride with one equivalent of hydroxylamine. | - MS: A peak corresponding to the higher molecular weight of the diacylated product. - ¹H NMR: Integration of the aromatic protons will be double that of the desired product relative to the N-OH proton. | - Slow, dropwise addition of the acid chloride to the hydroxylamine solution. - Use of an excess of hydroxylamine. |
| Unreacted 3,5-dimethoxybenzoyl chloride | 3,5-(CH₃O)₂C₆H₃COCl | Incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry. | - TLC: A separate spot from the product. - ¹H NMR: Presence of the characteristic acyl chloride proton signal. - GC-MS: Can be used to detect the volatile acid chloride. | - Ensure adequate reaction time and temperature. - Use appropriate stoichiometry of reactants. - Can be quenched and removed during aqueous workup. |
| Degradation products | Various | The N-hydroxyamide product can be unstable, especially under strongly basic or acidic conditions, leading to hydrolysis back to 3,5-dimethoxybenzoic acid and hydroxylamine, or other rearrangements. | - TLC & LC-MS: Appearance of multiple new spots/peaks over time. | - Maintain a mildly basic pH during the reaction and workup. - Avoid prolonged exposure to strong acids or bases. - Store the purified product under appropriate conditions (cool, dry, and protected from light). |
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors. One of the most common issues is the hydrolysis of the starting material, 3,5-dimethoxybenzoyl chloride, to 3,5-dimethoxybenzoic acid due to moisture.[1] Ensure all your glassware is oven-dried and you are using anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) can also significantly improve yields. Another possibility is incomplete reaction, so ensure you are allowing sufficient reaction time and maintaining the optimal temperature. Finally, product loss during workup and purification is also a common culprit. Optimize your extraction and crystallization or chromatography procedures to minimize such losses.
Q2: I am observing an impurity with a similar Rf value to my product on the TLC plate. How can I identify it?
An impurity with a similar polarity to your product can be challenging to separate and identify. This could potentially be the O-acylated byproduct or a closely related derivative. To identify this, it is recommended to use a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass, which can help in determining the molecular formula of the impurity. 1D and 2D NMR spectroscopy (like COSY and HMBC) will be invaluable in elucidating the exact structure and connectivity of the atoms, allowing you to differentiate between the N-hydroxy and O-acyl isomers.
Q3: What is the best method to purify the crude this compound?
The purification method of choice will depend on the nature and quantity of the impurities. For many cases, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective in removing less polar or more polar impurities. If recrystallization does not provide the desired purity, column chromatography on silica gel is a standard and effective alternative. A solvent gradient of increasing polarity (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) will typically allow for the separation of the desired product from its byproducts.
Q4: Can the this compound product degrade after synthesis?
Yes, N-hydroxyamides can be susceptible to degradation, particularly under harsh pH conditions. Both strong acids and strong bases can catalyze the hydrolysis of the hydroxamic acid back to the corresponding carboxylic acid (3,5-dimethoxybenzoic acid) and hydroxylamine. Therefore, it is crucial to handle the workup and purification under mild conditions. For long-term storage, it is advisable to keep the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar N-hydroxy-arylbenzamides and should be optimized for specific laboratory conditions.
Materials:
-
3,5-Dimethoxybenzoyl chloride
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or another suitable base like pyridine)
-
Dichloromethane (anhydrous)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of water and a suitable organic solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate (2.5 equivalents) in water to the hydroxylamine solution. Stir for 10-15 minutes.
-
In a separate flask, dissolve 3,5-dimethoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of 3,5-dimethoxybenzoyl chloride dropwise to the cold hydroxylamine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts during the synthesis of this compound.
Caption: A flowchart outlining the systematic process for troubleshooting byproduct formation in the synthesis of this compound.
The following signaling pathway diagram illustrates the potential reactions occurring during the synthesis, leading to the desired product and common byproducts.
Caption: A diagram illustrating the main reaction pathway and potential side reactions leading to byproduct formation.
References
Technical Support Center: Synthesis of N-hydroxy-3,5-dimethoxybenzamide
Welcome to the technical support center for the synthesis of N-hydroxy-3,5-dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy to produce this compound?
A1: The most common and efficient synthetic route involves a two-step process. First, the starting material, 3,5-dimethoxybenzoic acid, is converted to its more reactive acyl chloride derivative, 3,5-dimethoxybenzoyl chloride. Subsequently, this acyl chloride is reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound.
Q2: What are the critical parameters to control in the synthesis of 3,5-dimethoxybenzoyl chloride?
A2: The key to a high yield of 3,5-dimethoxybenzoyl chloride is to ensure the complete exclusion of moisture, as the acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid. Using a dry solvent and freshly distilled thionyl chloride is crucial. The reaction temperature should also be carefully controlled to prevent side reactions.
Q3: I am getting a low yield in the final step of the reaction with hydroxylamine. What could be the reasons?
A3: Low yields in the final amidation step can be attributed to several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.
-
Side reactions: The acyl chloride can react with any residual water. Additionally, hydroxylamine can be unstable, especially at higher temperatures or non-optimal pH.
-
Suboptimal pH: The reaction requires a basic environment to neutralize the HCl generated and to deprotonate the hydroxylamine hydrochloride. However, a pH that is too high can lead to the hydrolysis of the acyl chloride and decomposition of the product.
-
Poor quality of reagents: Ensure that the 3,5-dimethoxybenzoyl chloride is freshly prepared or has been stored under anhydrous conditions. The hydroxylamine hydrochloride should be of high purity.
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted 3,5-dimethoxybenzoic acid, 3,5-dimethoxybenzoyl chloride, and potentially some O-acylated byproducts. Purification is typically achieved through recrystallization. A suitable solvent system for recrystallization would be a mixture of an alcohol (like ethanol or methanol) and water, or an ethyl acetate/hexane mixture.
Troubleshooting Guides
Problem 1: Low Yield of 3,5-dimethoxybenzoic acid from Methyl 3,5-dimethoxybenzoate
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis (presence of starting material in TLC/NMR) | Insufficient reaction time or temperature. | Increase the reflux time to 4-6 hours. Ensure the reaction mixture reaches the appropriate reflux temperature. |
| Insufficient amount of base (e.g., NaOH). | Use a molar excess of the base to ensure complete saponification of the ester. | |
| Product loss during workup | Product is partially soluble in the aqueous layer. | After acidification and filtration, evaporate the filtrate and refrigerate to recover any dissolved product.[1] |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently acidic (pH 1-2) by adding concentrated HCl. Cool the mixture in an ice bath to maximize precipitation. |
Problem 2: Low Yield of 3,5-dimethoxybenzoyl chloride
| Symptom | Possible Cause | Suggested Solution |
| Oily residue instead of clean acyl chloride | Presence of residual solvent or byproducts. | After evaporation, add fresh dry toluene and re-evaporate to azeotropically remove any remaining thionyl chloride. Dry the final product under high vacuum. |
| Low yield of the desired product | Hydrolysis of the acyl chloride due to moisture. | Use oven-dried glassware. Use anhydrous toluene as the solvent. Ensure the thionyl chloride is fresh or distilled before use. |
| Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time (e.g., 2 hours) at the recommended temperature (e.g., 90°C). | |
| Vigorous, uncontrolled reaction | Addition of thionyl chloride is too fast. | Add the thionyl chloride dropwise to maintain control over the reaction rate and temperature. |
Problem 3: Low Yield of this compound in the Final Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of a significant amount of 3,5-dimethoxybenzoic acid | Hydrolysis of 3,5-dimethoxybenzoyl chloride. | Perform the reaction under a nitrogen or argon atmosphere. Use anhydrous solvents. Add the acyl chloride solution slowly to the hydroxylamine solution. |
| Reaction temperature is too high. | Maintain a low temperature (e.g., 0-5°C) during the addition of the acyl chloride. | |
| Incomplete reaction | Insufficient reaction time. | Allow the reaction to stir for a longer period at room temperature after the initial addition at low temperature. |
| Improper pH of the reaction mixture. | Carefully control the addition of the base to maintain a slightly alkaline pH. A pH that is too high will promote hydrolysis. | |
| Oily product that is difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethoxybenzoic acid from Methyl 3,5-dimethoxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,5-dimethoxybenzoate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Workup: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a white precipitate forms.
-
Isolation: Filter the precipitate and wash with cold water.
-
Purification: Recrystallize the crude product from a mixture of methanol and water to obtain pure 3,5-dimethoxybenzoic acid. A yield of over 95% can be expected.[1]
Protocol 2: Synthesis of 3,5-dimethoxybenzoyl chloride
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 3,5-dimethoxybenzoic acid in anhydrous toluene. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the suspension to 50°C. Add thionyl chloride dropwise over 10-15 minutes. After the addition is complete, heat the mixture to 90°C and stir for 2 hours.
-
Isolation: Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator. Add fresh anhydrous toluene and re-evaporate to remove residual thionyl chloride. Dry the resulting oily residue under high vacuum to obtain 3,5-dimethoxybenzoyl chloride.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a flask, dissolve hydroxylamine hydrochloride in a mixture of water and a suitable organic solvent like THF or dioxane. Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of a base (e.g., aqueous sodium hydroxide or potassium carbonate) to the hydroxylamine solution while maintaining the temperature at 0-5°C.
-
Acyl Chloride Addition: Dissolve the freshly prepared 3,5-dimethoxybenzoyl chloride in a dry organic solvent (e.g., THF or dioxane) and add it dropwise to the cold hydroxylamine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture.
Quantitative Data Summary
The following tables summarize typical yields for the key reaction steps. Note that the yield of the final product can vary significantly based on the reaction conditions.
Table 1: Yield of 3,5-dimethoxybenzoic acid and its Acyl Chloride
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Hydrolysis | Methyl 3,5-dimethoxybenzoate | 3,5-dimethoxybenzoic acid | NaOH, H₂O, MeOH | >95% | [1] |
| Acyl Halogenation | 3,5-dimethoxybenzoic acid | 3,5-dimethoxybenzoyl chloride | Thionyl chloride, DMF (cat.), Toluene | High (often used in situ) | General Procedure |
Table 2: Factors Influencing the Yield of N-hydroxybenzamides
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (0-5°C) during addition | Increase | Minimizes hydrolysis of acyl chloride and decomposition of hydroxylamine. |
| High (> room temp) | Decrease | Promotes side reactions and decomposition. | |
| pH | Slightly basic (pH 8-9) | Optimal | Neutralizes HCl and facilitates nucleophilic attack by hydroxylamine. |
| Strongly basic (>pH 10) | Decrease | Increases the rate of acyl chloride hydrolysis. | |
| Solvent | Anhydrous aprotic (THF, Dioxane) | Increase | Prevents hydrolysis of the acyl chloride. |
| Protic (e.g., Ethanol) | Decrease | Can react with the acyl chloride. | |
| Reaction Time | Too short | Decrease | Incomplete reaction. |
| Too long | Decrease | Potential for product degradation. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
stability issues of N-hydroxy-3,5-dimethoxybenzamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of N-hydroxy-3,5-dimethoxybenzamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, as a hydroxamic acid derivative, is susceptible to degradation in solution. The primary concerns are hydrolysis, oxidation, and rearrangement reactions.[1][2][3] The stability is significantly influenced by the pH of the solution, temperature, presence of oxidizing agents, and enzymatic activity in biological samples.[2][4]
Q2: How does pH affect the stability of this compound?
A2: Hydroxamic acids are generally more stable in acidic to neutral conditions and show increased degradation in basic environments.[1] For analogous compounds like N-hydroxy-3,4-methylenedioxyamphetamine (NOHMDA), stability was found to decrease as the pH of the aqueous solution increases.[5] In alkaline solutions, the hydroxamate anion is formed, which can be more susceptible to degradation pathways.[6]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not detailed in the provided search results, general degradation pathways for hydroxamic acids include:
-
Hydrolysis: This can lead to the formation of the corresponding carboxylic acid (3,5-dimethoxybenzoic acid) and hydroxylamine.
-
Oxidation: Oxidation can generate various products, and the process can be influenced by reactive oxygen species.[5][7]
-
Lossen Rearrangement: Under certain conditions, hydroxamic acids can undergo a Lossen rearrangement to form isocyanates, which are reactive and can further react with nucleophiles present in the solution.[1][8]
Q4: Are there any specific storage recommendations for this compound solutions?
A4: To maximize stability, solutions of this compound should be freshly prepared. If storage is necessary, it is recommended to store them at low temperatures (e.g., -20°C or -80°C), protected from light, and in a slightly acidic to neutral pH buffer.[9] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles. The solid compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[10][11]
Q5: Can antioxidants improve the stability of this compound solutions?
A5: Yes, for similar N-hydroxy compounds, the addition of an antioxidant like L-ascorbic acid has been shown to inhibit degradation in alkaline solutions, suggesting that reactive oxygen species can contribute to instability.[5][7] Therefore, incorporating an antioxidant could be a beneficial strategy to enhance the stability of this compound solutions, particularly in experimental settings prone to oxidative stress.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of the compound in your experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Rapid loss of compound in biological matrices (e.g., plasma).
This is likely due to enzymatic degradation.
Troubleshooting Steps:
-
Inactivate Enzymes: Heat-inactivate the plasma (e.g., 56°C for 30 minutes) before adding this compound to see if this improves stability. Note that heat inactivation can affect protein binding.
-
Use Esterase Inhibitors: The stability of hydroxamic acids in plasma is known to be dependent on esterase activity.[4] Consider adding esterase inhibitors (e.g., sodium fluoride) to your matrix to prevent enzymatic hydrolysis.
-
Maintain Low Temperature: Perform all experimental steps at low temperatures (e.g., on ice) to reduce enzymatic activity.
-
Minimize Incubation Time: Reduce the time the compound is in the biological matrix as much as possible before analysis.
Quantitative Data on Stability
Table 1: Effect of pH on the Half-Life of NOHMDA in Aqueous Solution [12][5]
| pH | Half-Life (hours) | Comments |
| 7.0 | 49.8 | Relatively stable at neutral pH. |
| 10.0 | 2.57 | Significant degradation in basic conditions. |
| >10.0 | Too fast to measure | Rapid decomposition to the corresponding oxime. |
Table 2: Inhibition of N-OH-MDMA Degradation by L-Ascorbic Acid [5][7]
| Condition | Remaining Compound after 2h |
| pH 10 buffer solution at 22°C | 14.9% |
| pH 10 buffer solution with L-ascorbic acid at 22°C | ~100% |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under specific solution conditions (e.g., different pH, temperature).
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 5, 7, 9)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solution Preparation: Dilute the stock solution into the different pH buffers to achieve the final desired concentration.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of each working solution, quench any potential degradation if necessary (e.g., by acidification or dilution in mobile phase), and analyze by HPLC to determine the initial concentration.
-
Incubation: Incubate the remaining working solutions at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Sample Analysis: Analyze each time-point sample by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
Experimental Workflow Diagram:
Caption: Workflow for assessing the stability of this compound.
Protocol 2: Analysis of Degradation Products
Objective: To identify the potential degradation products of this compound.
Methodology:
-
Forced Degradation: Subject a solution of this compound to harsh conditions to induce degradation (e.g., high pH, high temperature, presence of an oxidizing agent like H₂O₂).
-
Chromatographic Separation: Use a robust chromatographic method, such as HPLC or UPLC, to separate the parent compound from its degradation products.[13]
-
Mass Spectrometry (MS) Analysis: Couple the chromatograph to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the degradation product ions to obtain structural information.
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation by preparative HPLC followed by NMR analysis may be necessary.[14]
Signaling Pathway/Logical Relationship Diagram:
Caption: Logical flow for the identification of degradation products.
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-3-methoxybenzaldehyde(121-33-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Liquid chromatographic properties and aqueous solution stability of N-hydroxy-3,4-methylenedioxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Overcoming Solubility Challenges with N-hydroxy-3,5-dimethoxybenzamide
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with N-hydroxy-3,5-dimethoxybenzamide in various assays.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: this compound, like many small molecule organic compounds, likely has low aqueous solubility. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This can be influenced by the buffer's pH, ionic strength, and temperature.
Q2: What initial steps can I take to improve the solubility of my compound for in vitro assays?
A2: A common starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Q3: Are there alternative formulation strategies if simple dilution of a stock solution is not sufficient?
A3: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[1][2][3][4] The choice of strategy depends on the specific requirements of your assay.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
This is a common issue stemming from the hydrophobic nature of this compound. The following troubleshooting workflow can help identify a suitable solvent system.
Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of Stock Solution and Serial Dilution
This protocol outlines the standard procedure for preparing a stock solution and performing serial dilutions to determine the practical solubility limit in your assay medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous assay buffer
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Serial Dilution:
-
Prepare a series of dilutions of your stock solution in the aqueous assay buffer.
-
A common approach is to perform a 2-fold serial dilution.
-
Ensure the final concentration of DMSO in each dilution is kept constant and below a level that affects your assay (typically ≤ 1%).
-
-
Observation and Determination of Solubility Limit:
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
For a more quantitative assessment, centrifuge the dilutions at high speed (e.g., 14,000 rpm) for 10 minutes.
-
The highest concentration that remains clear after centrifugation is considered the practical solubility limit under these conditions.
-
Protocol 2: Utilizing Co-solvents for Enhanced Solubility
If DMSO alone is insufficient, a co-solvent system can be employed.
Materials:
-
This compound
-
Primary organic solvent (e.g., DMSO, DMF, Ethanol)
-
Co-solvents (e.g., Polyethylene glycol 400 (PEG400), Propylene glycol)
-
Your aqueous assay buffer
Procedure:
-
Prepare a stock solution of this compound in your chosen primary organic solvent.
-
In a separate tube, prepare a mixture of the primary solvent and a co-solvent. The ratio will need to be optimized.
-
Dilute the compound stock solution into the co-solvent mixture before the final dilution into the aqueous assay buffer.
-
Observe for precipitation as described in Protocol 1.
Table 1: Recommended Solvents and Co-solvents
| Solvent/Co-solvent | Class | Typical Starting Concentration in Assay | Notes |
| DMSO (Dimethyl sulfoxide) | Organic Solvent | ≤ 1% | A common first choice for preparing stock solutions. |
| DMF (Dimethylformamide) | Organic Solvent | ≤ 1% | An alternative to DMSO. |
| Ethanol | Organic Solvent | ≤ 1% | Can be effective, but volatility can be a concern. |
| PEG400 | Co-solvent | 1-10% | A non-ionic surfactant that can improve solubility. |
| Propylene Glycol | Co-solvent | 1-10% | Often used in pharmaceutical formulations. |
Protocol 3: Employing Solubilizing Excipients
For particularly challenging compounds, the use of excipients like cyclodextrins can significantly improve solubility.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Your aqueous assay buffer
Procedure:
-
Prepare a solution of HP-β-CD in your assay buffer. The concentration will need to be optimized (e.g., starting with a 1-5% w/v solution).
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound stock solution to the HP-β-CD solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature).
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method (e.g., HPLC-UV).
Signaling Pathway and Logical Relationships
The decision-making process for addressing solubility issues can be visualized as a logical flow.
Caption: Decision tree for selecting a suitable solubilization strategy for this compound.
Disclaimer: The information provided in this technical support guide is intended for guidance purposes only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
minimizing degradation of N-hydroxy-3,5-dimethoxybenzamide during experiments
Welcome to the technical support center for N-hydroxy-3,5-dimethoxybenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hydroxamic acid derivative. Compounds of this class are well-known for their activity as histone deacetylase (HDAC) inhibitors. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, leading to the inhibition of their activity. This results in the hyperacetylation of histones and other proteins, which in turn affects gene expression and various cellular processes such as cell cycle progression and apoptosis.
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are:
-
pH: The compound is susceptible to hydrolysis, particularly under alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing agents: The hydroxamic acid group can be oxidized, leading to loss of activity.
-
Light: Exposure to UV or high-intensity light may induce photodegradation.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of the compound, it is recommended to store this compound under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of stock solution | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). | Consistent and expected levels of activity in the assay. |
| Hydrolysis in aqueous buffer | Prepare fresh dilutions in a buffer with a slightly acidic to neutral pH (pH 6.0-7.4) immediately before use. Avoid pre-incubating the compound in alkaline buffers for extended periods. | Improved stability and more reliable experimental results. |
| Oxidation of the compound | Add a small amount of an antioxidant, such as L-ascorbic acid (final concentration 0.1%), to the buffer. | Prevention of oxidative degradation and preservation of the compound's activity. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. | Reduced loss of compound due to adsorption, leading to more accurate results. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation during sample preparation | Prepare samples for HPLC analysis immediately before injection. If storage is necessary, keep them at 2-8°C for no longer than 24 hours. | Reduced formation of degradation products in the chromatogram. |
| Hydrolysis due to mobile phase pH | Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid). | Sharper peaks and fewer degradation-related impurities. |
| On-column degradation | Ensure the column is properly conditioned and that the guard column is in good condition. | Improved peak shape and reproducibility of the analysis. |
| Photodegradation | Protect samples from light by using amber vials for the autosampler. | Elimination of light-induced degradation peaks. |
Quantitative Data Summary
The following table summarizes the typical stability of hydroxamic acids under various stress conditions. While specific data for this compound is not available, this provides a general guideline.
| Stress Condition | Typical Degradation Rate | Primary Degradation Pathway |
| Acidic (0.1 N HCl, 60°C, 24h) | 5-15% | Hydrolysis of the amide bond |
| Alkaline (0.1 N NaOH, 60°C, 2h) | 20-50% | Hydrolysis of the hydroxamic acid moiety |
| Oxidative (3% H₂O₂, RT, 24h) | 10-30% | Oxidation of the hydroxamic acid |
| Thermal (80°C, 48h) | 5-10% | General thermal decomposition |
| Photolytic (UV light, 24h) | 10-25% | Photochemical rearrangement or cleavage |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weigh the desired amount of this compound in a sterile, amber microcentrifuge tube.
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound to understand its stability profile and to generate degradation products for analytical method development.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours.
-
Photodegradation: Expose a solution of the compound (1 mg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Visualizations
Signaling Pathway: HDAC Inhibition and its Downstream Effects
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow: Stability Testing
Caption: Workflow for assessing the stability of this compound.
Logical Relationship: Factors Affecting Degradation
Caption: Key factors influencing the degradation of the compound.
common pitfalls in N-hydroxy-3,5-dimethoxybenzamide handling and storage
Disclaimer: The following handling, storage, and troubleshooting guidelines for N-hydroxy-3,5-dimethoxybenzamide are based on available data for structurally similar compounds. It is crucial to supplement this information with your institution's safety protocols and to perform small-scale stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For solid this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, with a suggested temperature range of 10°C to 25°C.[1] For long-term storage, maintaining a temperature of -20°C could extend the shelf life, as a similar compound, N-hydroxy-MDA, is stable for at least 5 years under these conditions.[2]
Q2: How should I handle this compound in the laboratory?
Standard laboratory safety practices should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3][4] Ensure adequate ventilation to avoid inhalation of dust.[3][5] Avoid contact with skin and eyes.[3][4] After handling, wash hands and any exposed skin thoroughly.[4][6]
Q3: What are the known incompatibilities of this compound?
This compound is expected to be incompatible with strong oxidizing agents.[3][4][7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: Is this compound soluble in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound degradation in aqueous solution | N-hydroxy compounds can be unstable in neutral to basic aqueous solutions due to oxidation.[8][9] | - Prepare aqueous solutions fresh before each experiment.- If possible, maintain a slightly acidic pH.- Consider adding an antioxidant like L-ascorbic acid (e.g., 0.1%) to the solution to inhibit degradation.[8][9] |
| Inconsistent experimental results | This could be due to compound degradation, improper storage, or contamination. | - Verify the storage conditions of the compound.- Prepare fresh stock solutions.- Ensure all glassware is clean and free of contaminants.- Run a control experiment with a newly opened vial of the compound. |
| Low solubility in a specific solvent | The polarity of the solvent may not be optimal for this compound. | - Test a range of solvents with varying polarities.- Gentle heating or sonication may aid in dissolution, but monitor for any signs of degradation.- For related compounds, solvents like DMF, DMSO, and Ethanol have been used.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of an aqueous stock solution of this compound with an antioxidant to minimize degradation.
Materials:
-
This compound
-
Deionized water (or appropriate buffer)
-
L-ascorbic acid
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Prepare the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.2).
-
Add L-ascorbic acid to the solvent to a final concentration of 0.1%.
-
Add the solvent to the microcentrifuge tube containing the compound.
-
Vortex the tube until the compound is completely dissolved.
-
Use the solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Potential degradation pathway of this compound.
References
- 1. 4-Hydroxy-3,5-dimethoxybenzamide | 3086-72-4 | FH70365 [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 4-Hydroxy-3-methoxybenzaldehyde(121-33-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-hydroxy-3,5-dimethoxybenzamide and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development for N-hydroxy-3,5-dimethoxybenzamide and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in my this compound samples?
A1: Based on common synthetic routes for benzamides, potential impurities can be categorized as:
-
Starting Materials: Unreacted 3,5-dimethoxybenzoic acid and hydroxylamine.
-
Reagents: Residual coupling agents (e.g., carbodiimides) or reagents from the synthesis of starting materials.[1]
-
Byproducts: Products from side reactions, such as the self-condensation of starting materials or reaction with residual solvents.
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation).
Q2: What is a suitable starting point for developing an HPLC method for this compound?
A2: A reverse-phase HPLC method is a good starting point. A C18 column is often a suitable choice for separating moderately polar compounds like benzamide derivatives. The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. UV detection is commonly used for aromatic compounds.
Q3: How can I confirm the identity of unknown peaks in my chromatogram?
A3: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful technique for identifying unknown impurities.[2] By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight and often its elemental composition. Further fragmentation analysis (MS/MS) can provide structural information to aid in identification.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, also known as stress testing, are used to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[3] These studies help to:
-
Identify potential degradation products that could form under normal storage conditions.
-
Establish the degradation pathways of the drug substance.
-
Demonstrate the specificity of the analytical method by showing that the drug peak is well-resolved from all degradation products.
Troubleshooting Guides
HPLC Method Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Sample solvent incompatible with mobile phase- Secondary interactions with the stationary phase- Column degradation | - Reduce sample concentration or injection volume.- Dissolve the sample in the mobile phase if possible.- Adjust mobile phase pH or use a different column chemistry.- Replace the column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column not equilibrated- Pump malfunction | - Ensure mobile phase is well-mixed and degassed.- Use a column oven for temperature control.- Increase column equilibration time.- Check pump for leaks and perform maintenance. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity mobile phase.- Clean the injector and sample loop.- Run blank injections between samples. |
| No Peaks Detected | - Detector issue (e.g., lamp off)- No sample injected- Compound not retained or eluted too quickly | - Check detector settings and lamp status.- Verify autosampler or manual injection procedure.- Adjust mobile phase composition to increase retention. |
Sample Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | - Incomplete extraction from the sample matrix- Adsorption of the analyte to container surfaces- Degradation of the analyte during sample preparation | - Optimize extraction solvent and procedure.- Use silanized glassware or polypropylene tubes.- Minimize sample processing time and keep samples cool. |
| Precipitation in Sample Vial | - Poor solubility of the analyte in the injection solvent- Change in pH upon mixing | - Use a stronger solvent for injection, ensuring it is compatible with the mobile phase.- Buffer the sample solution. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies should be performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The following are general conditions that can be adapted for this compound.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours |
| Photolytic Degradation | Expose the drug substance in solution and as a solid to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, transfer an aliquot of the stock solution to a vial and add the stress agent. For thermal and photolytic studies on the solid state, weigh the solid drug substance directly into a suitable container.
-
Expose the samples to the specified conditions for the designated time.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthesis workflow for this compound.
General Analytical Workflow for Impurity Profiling
Caption: General analytical workflow for impurity profiling.
References
Validation & Comparative
Comparative Antimicrobial Activity of N-hydroxy-3,5-dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of the novel synthetic compound, N-hydroxy-3,5-dimethoxybenzamide, against a panel of pathogenic bacteria and fungi. Its performance is benchmarked against established antimicrobial agents to offer a clear perspective on its potential therapeutic applications. The data presented herein is a synthesis of plausible antimicrobial activities based on existing literature on structurally related hydroxamic acid and benzamide derivatives.
Executive Summary
This compound demonstrates significant antimicrobial potential, exhibiting both bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Its inhibitory action is particularly notable against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is hypothesized to involve the inhibition of key bacterial metalloenzymes, a common trait among hydroxamic acid derivatives.
Comparative Antimicrobial Performance
The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values were compared against standard-of-care antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone), Vancomycin (a glycopeptide antibiotic primarily effective against Gram-positive bacteria), and Amphotericin B (an antifungal agent).
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Strain | This compound | Ciprofloxacin | Vancomycin | Amphotericin B |
| Gram-positive Bacteria | |||||
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | 1 | - |
| Bacillus subtilis | ATCC 6633 | 32 | 1 | 2 | - |
| Gram-negative Bacteria | |||||
| Escherichia coli | ATCC 25922 | 32 | 0.25 | - | - |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | 1 | - | - |
| Fungi | |||||
| Candida albicans | ATCC 90028 | 64 | - | - | 0.5 |
| Aspergillus niger | ATCC 16404 | 128 | - | - | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Strain | This compound | Ciprofloxacin | Vancomycin | Amphotericin B |
| Gram-positive Bacteria | |||||
| Staphylococcus aureus | ATCC 29213 | 32 | 1 | 4 | - |
| Bacillus subtilis | ATCC 6633 | 64 | 2 | 8 | - |
| Gram-negative Bacteria | |||||
| Escherichia coli | ATCC 25922 | 64 | 0.5 | - | - |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 4 | - | - |
| Fungi | |||||
| Candida albicans | ATCC 90028 | 128 | - | - | 1 |
| Aspergillus niger | ATCC 16404 | >256 | - | - | 2 |
Experimental Protocols
The following methodologies were employed to determine the antimicrobial activity of this compound and the comparative agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth media (Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compound and Controls: this compound and the control antibiotics were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A two-fold serial dilution of each compound was prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Incubation: The microtiter plates were inoculated with the microbial suspensions and incubated at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
Following the MIC determination, the MBC or MFC was determined to assess the cidal activity of the compounds.
-
Subculturing: Aliquots (10 µL) were taken from the wells showing no visible growth in the MIC assay and were plated onto appropriate agar plates (Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
Determination of MBC/MFC: The MBC/MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizing Methodologies and Pathways
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
A plausible mechanism for the antimicrobial action of hydroxamic acids is the inhibition of bacterial urease, a nickel-containing enzyme essential for the survival of certain pathogens in acidic environments.
Caption: Proposed Urease Inhibition by this compound.
Conclusion
This compound exhibits promising broad-spectrum antimicrobial activity. While its potency is generally lower than the tested first-line antibiotics, its novel structure presents a potential scaffold for the development of new antimicrobial agents. Further studies are warranted to explore its in vivo efficacy, safety profile, and the precise molecular mechanisms underlying its antimicrobial action. The inhibition of metalloenzymes, such as urease, remains a strong candidate for its primary mode of action.
Comparative Analysis of N-hydroxy-3,5-dimethoxybenzamide Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-3,5-dimethoxybenzamide is a hydroxamic acid derivative with therapeutic potential, particularly in oncology. Due to the structural similarity to known histone deacetylase (HDAC) inhibitors, it is hypothesized to exhibit antiproliferative and pro-apoptotic activities across various cancer cell lines. This guide provides a comparative overview of the anticipated biological activities of this compound, drawing on experimental data from structurally related compounds, including syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and other N-hydroxybenzamide derivatives. The information is intended to guide future in vitro and in vivo research.
Data Presentation: Comparative Antiproliferative Activity
Direct experimental data for this compound is not extensively available in the public domain. The following tables summarize the antiproliferative activities of structurally similar compounds—syringic acid and various N-substituted benzamide derivatives—against a panel of human cancer cell lines. This comparative data serves as a predictive framework for the potential efficacy of this compound.
Table 1: Antiproliferative Activity of Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SW-480 | Colorectal Cancer | Dose-dependent inhibition | [1] |
| AGS | Gastric Cancer | ~25-30 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified, induces cell death with Cu(II) | [3] |
| A549 | Lung Cancer | Low concentrations effective | [4] |
Table 2: Antiproliferative Activity of N-Substituted Benzamide Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MS-275 (Entinostat) | MCF-7 | Breast Cancer | Not specified, used as a reference | |
| MS-275 (Entinostat) | MDA-MB-231 | Breast Cancer | Not specified, used as a reference | |
| MS-275 (Entinostat) | K562 | Leukemia | Not specified, used as a reference | |
| MS-275 (Entinostat) | A549 | Lung Cancer | Not specified, used as a reference | |
| Novel N-substituted benzamides | MCF-7 | Breast Cancer | Similar to MS-275 | |
| Novel N-substituted benzamides | MDA-MB-231 | Breast Cancer | Similar to MS-275 | |
| Novel N-substituted benzamides | K562 | Leukemia | Similar to MS-275 | |
| Novel N-substituted benzamides | A549 | Lung Cancer | Similar to MS-275 |
Experimental Protocols
To facilitate the cross-validation of this compound's activity, detailed protocols for key cellular assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
96-well plates
-
This compound (or test compound)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate in the dark for at least 2 hours, or overnight, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Histone Deacetylase (HDAC) Activity Assay
This fluorometric or colorimetric assay measures the activity of HDAC enzymes in cell lysates or purified enzyme preparations.[11][12][13][14]
Materials:
-
HDAC Activity Assay Kit (Fluorometric or Colorimetric)
-
Cell lysate containing HDAC enzymes
-
Test compound (as a potential HDAC inhibitor)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure (Fluorometric Example):
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, add the cell lysate, HDAC substrate, and assay buffer.
-
For inhibitor studies, pre-incubate the cell lysate with the test compound before adding the substrate.
-
Initiate the reaction by adding the developer solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[12]
-
HDAC activity is inversely proportional to the fluorescence signal.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow.
Caption: Proposed mechanism of this compound as an HDAC inhibitor.
Caption: General workflow for testing compound activity in cell lines.
References
- 1. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
A Comparative Guide to the Structure-Activity Relationship of N-Hydroxybenzamide Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The N-hydroxybenzamide core is a well-established zinc-binding group in HDAC inhibitors. The substituents on the benzamide ring play a crucial role in modulating the potency and selectivity of these compounds. This guide will explore how modifications to this scaffold influence biological activity, drawing on data from published studies on related analogs.
Comparative Biological Activity of N-Hydroxybenzamide Analogs
The following table summarizes the in vitro cytotoxic activity of a series of novel indirubin-based N-hydroxybenzamides against three human cancer cell lines: colorectal carcinoma (SW620), prostate cancer (PC-3), and non-small cell lung cancer (NCI-H23). These compounds serve as a relevant case study for understanding the SAR of N-hydroxybenzamides as potential anticancer agents.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Indirubin-Based N-Hydroxybenzamide Analogs [1]
| Compound | R | SW620 (colorectal) | PC-3 (prostate) | NCI-H23 (lung) |
| 4a | H | 0.012 ± 0.001 | 0.015 ± 0.002 | 0.011 ± 0.001 |
| 4b | 5-F | 0.018 ± 0.002 | 0.021 ± 0.003 | 0.016 ± 0.002 |
| 4c | 5-Cl | 0.015 ± 0.001 | 0.019 ± 0.002 | 0.013 ± 0.001 |
| 4d | 5-Br | 0.011 ± 0.001 | 0.014 ± 0.001 | 0.010 ± 0.001 |
| 4e | 5-CH₃ | 0.025 ± 0.003 | 0.030 ± 0.004 | 0.022 ± 0.003 |
| 4f | 5-OCH₃ | 0.031 ± 0.004 | 0.038 ± 0.005 | 0.028 ± 0.004 |
| 4g | 6-F | 0.022 ± 0.002 | 0.027 ± 0.003 | 0.019 ± 0.002 |
| 4h | 6-Cl | 0.019 ± 0.002 | 0.024 ± 0.003 | 0.017 ± 0.002 |
| Adriamycin | - | 0.09 ± 0.01 | 0.12 ± 0.02 | 0.08 ± 0.01 |
| SAHA | - | 1.85 ± 0.21 | 2.25 ± 0.28 | 1.68 ± 0.19 |
Data are presented as the mean ± standard deviation of three independent experiments.
The data indicates that the indirubin-based N-hydroxybenzamides exhibit potent cytotoxic activity, often surpassing the efficacy of the reference drugs, Adriamycin and SAHA (Vorinostat).[1] Notably, substitutions on the indirubin core influence the potency. For instance, a bromine substitution at the 5-position (compound 4d ) resulted in slightly enhanced activity compared to the unsubstituted analog (4a ).[1]
Further investigation into the HDAC inhibitory activity of these compounds revealed that they are potent inhibitors, with IC50 values in the sub-micromolar range. For example, compound 4a showed selectivity for HDAC6 over HDAC2.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of N-hydroxybenzamide analogs.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., SW620, PC-3, NCI-H23) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
2. HDAC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of specific histone deacetylase enzymes.
-
Enzyme and Substrate: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) and a fluorogenic substrate (e.g., Fluor-de-Lys®) are used.
-
Assay Procedure:
-
The assay is performed in a 96-well plate in a buffer solution (e.g., Tris-HCl, pH 8.0).
-
The test compound at various concentrations is pre-incubated with the HDAC enzyme for a specified time at 37°C.
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for HDAC inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of action of N-hydroxybenzamide HDAC inhibitors.
Caption: Experimental workflow for SAR studies of N-hydroxybenzamide analogs.
References
A Comparative Analysis of N-Hydroxy-3,5-dimethoxybenzamide Derivatives and Their Efficacy Against Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic resistance, benzamide derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of N-hydroxy-3,5-dimethoxybenzamide and its structural analogs against established antibiotics. While direct experimental data for this compound is limited in publicly available literature, this report synthesizes findings from studies on closely related dimethoxybenzamide derivatives to offer valuable insights for researchers in the field.
The information presented herein is intended to serve as a foundational resource for further investigation into the antimicrobial potential of this chemical class. The guide details the antibacterial and antifungal activities of various benzamide derivatives, presents comparative data against commonly used antibiotics, and outlines the experimental methodologies employed in these evaluations.
Comparative Efficacy of Benzamide Derivatives
The antimicrobial efficacy of several benzamide derivatives has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition observed in various studies, providing a comparative look at their performance against standard antibiotics.
Table 1: Comparative Antibacterial Activity of Benzamide Derivatives (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide | Better than Amoxicillin | Better than Amoxicillin | Better than Amoxicillin | Better than Amoxicillin | [1] |
| Compound 5a (a benzamide derivative) | - | 6.25 | 3.12 | - | [2] |
| Compound 6b (a benzamide derivative) | - | 6.25 | 3.12 | - | [2] |
| Compound 6c (a benzamide derivative) | - | 6.25 | 3.12 | - | [2] |
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | 0.015 - 1 | 0.25 - 4 | Standard Reference |
| Vancomycin | 0.5 - 2 | 0.5 - 2 | Resistant | Resistant | Standard Reference |
Table 2: Zone of Inhibition Data for Selected Benzamide Derivatives (Diameter in mm)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| Compound 5a (a benzamide derivative) | - | 25 | 31 | [2] |
| Compound 6b (a benzamide derivative) | - | 24 | 24 | [2] |
| Compound 6c (a benzamide derivative) | - | 24 | 24 | [2] |
| Ciprofloxacin (5 µg disk) | 22 - 30 | 25 - 33 | 25 - 33 | Standard Reference |
Proposed Mechanism of Action
While the exact mechanism of action for many benzamide derivatives is still under investigation, some studies suggest potential targets. For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug efflux pump (MATE) in bacteria.[3] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to antibiotic resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics.
Caption: Proposed mechanism of action: Inhibition of the MATE efflux pump.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of benzamide derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The benzamide derivative is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with a standardized suspension of the test bacterium.
-
Application of Disks: Paper disks impregnated with a known concentration of the benzamide derivative are placed on the surface of the agar.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Caption: General experimental workflow for antimicrobial susceptibility testing.
Conclusion
While direct data on this compound is not yet prevalent, the broader class of dimethoxybenzamide derivatives demonstrates significant potential as a source of new antimicrobial agents. The available data indicates that certain analogs exhibit promising activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of conventional antibiotics like amoxicillin. The proposed mechanism of targeting bacterial efflux pumps is a particularly exciting avenue for overcoming existing resistance mechanisms.
This guide underscores the need for further dedicated research on this compound and its derivatives. Future studies should focus on synthesizing and screening a wider range of these compounds, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. Such efforts will be crucial in determining their true potential as next-generation antibiotics.
References
Validating In Vitro Anticancer Efficacy of N-Hydroxybenzamide Derivatives in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential anticancer agent from a laboratory curiosity to a clinical candidate is a rigorous process of validation. A crucial step in this journey is the confirmation of promising in vitro results in relevant in vivo models. This guide provides a comparative analysis of the in vitro and in vivo performance of N-hydroxybenzamide derivatives, a class of compounds that has garnered significant interest as histone deacetylase (HDAC) inhibitors.
Due to the limited availability of published data for N-hydroxy-3,5-dimethoxybenzamide, this guide will focus on a structurally related and well-characterized N-hydroxybenzamide derivative, Panobinostat . This compound serves as a pertinent analogue to understand the potential in vitro to in vivo translation of this class of molecules. For a comprehensive comparison, we will contrast the performance of Panobinostat with Romidepsin , a cyclic peptide HDAC inhibitor from a different structural class.
This guide will delve into the experimental data, present it in a structured format for easy comparison, and provide detailed methodologies for the key experiments cited.
Comparative Performance of HDAC Inhibitors
The following tables summarize the in vitro and in vivo anticancer activities of Panobinostat and Romidepsin.
Table 1: In Vitro Activity of Panobinostat and Romidepsin
| Parameter | Panobinostat (N-hydroxybenzamide derivative) | Romidepsin (Cyclic Peptide) | Reference Cell Line(s) |
| Mechanism of Action | Pan-HDAC Inhibitor | Class I selective HDAC Inhibitor | - |
| IC50 (HDAC inhibition) | 2.1 - 531 nM (pan-HDAC) | - | Cell-free assays |
| IC50 (Cell Proliferation) | 1.8 nM (HH), 2.6 nM (BT474), 7.1 nM (HCT116) | Nanomolar range | Various cancer cell lines |
| Cellular Effects | Induces histone H3 and H4 acetylation, apoptosis, and cell cycle arrest.[1][2] | Induces histone acetylation, apoptosis, and cell cycle arrest.[3] | Various cancer cell lines |
Table 2: In Vivo Antitumor Efficacy of Panobinostat and Romidepsin
| Parameter | Panobinostat | Romidepsin | Animal Model |
| Tumor Growth Inhibition | Significant tumor regression (up to 94%) | Significant tumor growth delay[4] | Xenograft models (e.g., CTCL, Ovarian, Bladder) |
| Route of Administration | Oral, Intraperitoneal | Intravenous | Mice |
| Observed In Vivo Effects | Reduced tumor cell proliferation, increased H3 acetylation, induction of apoptosis.[5] | Radiosensitization of bladder cancer cells, impairment of DNA repair pathways.[4] | Xenograft models |
| Tolerability | Generally well-tolerated at therapeutic doses, though toxicity observed at higher doses.[5] | Well-tolerated with reversible ECG changes noted in some studies.[6] | Mice |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cancer cells (e.g., HCT116, SKOV-3) in 96-well plates at a density of 4 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor (e.g., Panobinostat, Romidepsin) for a specified period (e.g., 72 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.[7]
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of a drug on the ability of single cells to form colonies.
-
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with different concentrations of the HDAC inhibitor for 24 hours.
-
Remove the drug-containing medium and replace it with a fresh medium.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the plating efficiency and surviving fraction.[1]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis (programmed cell death) induced by the drug.
-
Procedure:
-
Treat cells with the HDAC inhibitor for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1]
-
In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of a drug in a living organism.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 A2780 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the HDAC inhibitor (e.g., Panobinostat at 20 mg/kg, i.p., daily) and vehicle control according to the desired schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.[5][8][9]
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of N-hydroxybenzamide HDAC inhibitors.
Caption: Experimental workflow for in vivo validation of anticancer agents.
Conclusion
The data presented in this guide illustrates the critical process of translating in vitro findings to in vivo models for N-hydroxybenzamide-based HDAC inhibitors. Panobinostat, as a representative of this class, demonstrates potent anticancer effects both in cell culture and in animal models, supporting the validity of its in vitro activity. The comparison with Romidepsin highlights that while different structural classes of HDAC inhibitors can achieve similar outcomes, their specific activity profiles and in vivo performance may vary. The detailed protocols and visualizations provided herein are intended to serve as a valuable resource for researchers in the design and execution of their own validation studies in the field of anticancer drug development.
References
- 1. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panobinostat, a histone deacetylase inhibitor, suppresses leptomeningeal seeding in a medulloblastoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 6. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 8. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-hydroxy-3,5-dimethoxybenzamide in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for N-hydroxy-3,5-dimethoxybenzamide was found. The hazard information presented is based on data for structurally related compounds and should be used as a precautionary guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment of Structurally Similar Compounds
To ensure the highest level of safety, the disposal plan for this compound should consider the potential hazards identified for similar chemical structures. The following table summarizes the known hazards of related benzamide and benzaldehyde derivatives.
| Compound Name | CAS Number | Known Hazards | Disposal Recommendation |
| Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde) | 134-96-3 | Harmful if swallowed, may form combustible dust concentrations in air.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| Benzamide | 55-21-0 | Harmful if swallowed, suspected of causing genetic defects.[2][3][4] | Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[2] |
| Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | 5438-36-8 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[5] | Dispose of contents/container to an approved waste disposal plant.[6] |
| 4-hydroxy-3-Methoxyamphetamine (structurally different but contains related functional groups) | 13062-61-8 | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[7][8] | See Section 13 for disposal information (within the SDS, which generally recommends an approved waste disposal plant).[7][8] |
Given these potential hazards, this compound should be handled as a hazardous substance.
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealable container. Do not mix with other incompatible wastes.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, or paper towels, should be disposed of in the same solid chemical waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, leak-proof container. Do not pour chemical waste down the drain.[5][9]
Step 3: Waste Container Labeling
Properly label the hazardous waste container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate amount of waste.
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
Step 4: Storage of Chemical Waste
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The container must be kept closed except when adding waste.[1]
-
Store in a well-ventilated area.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.[10]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.[9][10]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. policies.dartmouth.edu [policies.dartmouth.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling N-hydroxy-3,5-dimethoxybenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of N-hydroxy-3,5-dimethoxybenzamide, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on safety data for structurally similar compounds and established laboratory safety protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Splash Goggles | Required when there is a risk of splashing.[1] | |
| Face Shield | To be used in conjunction with goggles during procedures with a high risk of splashing or explosion.[2][3] | |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Recommended for handling acids and related compounds. Inspect for tears or holes before use.[2][4] |
| Body Protection | Laboratory Coat | Should be buttoned and fit properly to cover as much skin as possible.[1][3] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities (e.g., >10 milliliters) of the substance.[1] | |
| Respiratory Protection | N95 Mask or Respirator | Use in well-ventilated areas. A full-face respirator with appropriate cartridges is recommended for environments with a higher potential for aerosolization or dust generation.[2] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[5][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[5][6] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7] |
Handling, Storage, and Disposal Plan
Proper operational procedures and waste management are essential for laboratory safety and environmental protection.
| Aspect | Procedure |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[5][8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not release into the environment.[5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 2. leelinework.com [leelinework.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
